molecular formula C10H14N2 B565392 (+/-)-Nicotine-13CD3 CAS No. 909014-86-4

(+/-)-Nicotine-13CD3

Katalognummer: B565392
CAS-Nummer: 909014-86-4
Molekulargewicht: 166.247
InChI-Schlüssel: SNICXCGAKADSCV-KQORAOOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-Nicotine-13CD3, also known as (+/-)-Nicotine-13CD3, is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 166.247. The purity is usually 95%.
BenchChem offers high-quality (+/-)-Nicotine-13CD3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Nicotine-13CD3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[1-(trideuterio(113C)methyl)pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676247
Record name 3-[1-(~13~C,~2~H_3_)Methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909014-86-4
Record name 3-[1-(~13~C,~2~H_3_)Methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 909014-86-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Application of (+/-)-Nicotine-¹³CD₃ in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of (+/-)-Nicotine-¹³CD₃, a stable isotope-labeled internal standard essential for high-precision quantitative analysis. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and elucidate its critical role in modern bioanalytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The narrative is structured to provide researchers, scientists, and drug development professionals with not only the methodology but also the scientific rationale underpinning its use, ensuring the generation of robust and trustworthy data in pharmacokinetic, metabolic, and toxicological studies.

The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Trust

In quantitative bioanalysis, achieving accuracy and precision is paramount. The complexity of biological matrices (e.g., plasma, urine, tissue) introduces significant variability from sample to sample. Factors such as ion suppression in the mass spectrometer source, inconsistent sample extraction recovery, and volumetric transfer errors can compromise data integrity.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for mitigating these issues. The technique relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte into every sample, calibrator, and quality control at the earliest stage of the workflow. This SIL compound, or internal standard (IS), possesses several key characteristics:

  • Identical Chemical Properties: It co-elutes with the unlabeled (native) analyte during chromatographic separation.

  • Identical Extraction & Ionization Behavior: It experiences the same degree of loss during sample preparation and the same level of ion suppression or enhancement during mass spectrometric analysis.

  • Mass Differentiation: It is readily distinguished from the native analyte by the mass spectrometer due to the mass difference imparted by the isotopic labels (e.g., ²H, ¹³C, ¹⁵N).

By calculating the peak area ratio of the native analyte to the SIL internal standard, variations introduced during the analytical process are effectively normalized. This ensures that the final calculated concentration is a true and accurate reflection of the analyte's presence in the original sample. (+/-)-Nicotine-¹³CD₃ is an exemplary internal standard designed precisely for this purpose.

Physicochemical Properties of (+/-)-Nicotine-¹³CD₃

The precise characterization of the internal standard is fundamental to its application. The incorporation of one Carbon-13 atom and three deuterium atoms provides a +4 Dalton mass shift from the most common isotopologue of unlabeled nicotine, which is ideal for preventing isotopic crosstalk in mass spectrometry.

PropertyValueSource
Chemical Name 3-[1-(trideuterio(1-¹³C)methyl)pyrrolidin-2-yl]pyridine[1]
Molecular Formula ¹³C C₉ ²H₃ H₁₁ N₂[1]
Molecular Weight 166.24 g/mol [1][2]
CAS Number 909014-86-4[1][2]
Isotopic Labeling Methyl-¹³C, d₃[1]
Mass Shift vs. Unlabeled M+4
Typical Isotopic Purity ≥98-99%[3]

Note on Nomenclature: It is critical to distinguish (+/-)-Nicotine-¹³CD₃ (MW: 166.24 g/mol ) from other deuterated forms like Nicotine-d₃ (MW: 165.25 g/mol ), which contains only deuterium labels.[3][4][5] The compound discussed herein incorporates both carbon-13 and deuterium, providing a larger mass shift.

Core Applications in Bioanalytical Research

The unique properties of (+/-)-Nicotine-¹³CD₃ make it an indispensable tool for a variety of research applications.

  • Pharmacokinetic (PK) Studies: Accurate quantification of nicotine in biological fluids over time is essential for determining absorption rates, distribution volumes, elimination half-lives, and metabolic clearance.[2] Using a stable isotope-labeled standard ensures that the derived PK parameters are reliable.

  • Metabolic Pathway Elucidation: The specific placement of the isotopic labels on the N-methyl group is a deliberate choice.[2] This position is a primary site of metabolic activity. By tracking the labeled methyl group through various biotransformation pathways, researchers can gain clear insights into the formation of metabolites like cotinine and nornicotine.

  • Distinguishing Exogenous Nicotine: In studies involving the administration of nicotine, the isotopic signature of (+/-)-Nicotine-¹³CD₃ ensures that the detected signal originates exclusively from the administered dose, differentiating it from any potential endogenous or environmental nicotine exposure.[2]

  • Bioequivalence and In Vitro-In Vivo Correlation (IVIVC): In the development of nicotine replacement therapies or other delivery systems, this internal standard is used in studies to compare the bioavailability of different formulations and to establish correlations between in vitro drug release and in vivo absorption profiles.

Experimental Workflow: Quantification of Nicotine in Human Plasma

This section outlines a representative protocol for the quantification of nicotine in human plasma using LC-MS/MS with (+/-)-Nicotine-¹³CD₃ as the internal standard.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Fortify Fortification with (+/-)-Nicotine-¹³CD₃ (IS) Sample->Fortify Extract Protein Precipitation & Solid-Phase Extraction (SPE) Fortify->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Peak Area Ratio Calculation (Analyte/IS) LCMS->Data Quant Quantification via Calibration Curve Data->Quant

Caption: High-level workflow for nicotine quantification in plasma.

Step-by-Step Protocol

1. Preparation of Stock Solutions and Standards:

  • Prepare a 1 mg/mL stock solution of unlabeled nicotine and a 1 mg/mL stock solution of (+/-)-Nicotine-¹³CD₃ in methanol.

  • From the unlabeled stock, prepare a series of working standard solutions to spike into blank plasma, creating a calibration curve (e.g., 0.5 - 500 ng/mL).

  • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the (+/-)-Nicotine-¹³CD₃ stock.

2. Sample Preparation:

  • Rationale: This multi-step process removes interfering matrix components (proteins, lipids) and concentrates the analyte for improved sensitivity.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the working internal standard solution. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., a mixed-mode cation exchange polymer). This step provides further cleanup and concentration.[6]

  • Wash the SPE cartridge to remove residual interferences.

  • Elute the nicotine and internal standard from the cartridge with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase starting condition.

3. LC-MS/MS Analysis:

  • Rationale: Chromatographic separation resolves nicotine from other compounds, while tandem mass spectrometry provides highly selective and sensitive detection.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to elute nicotine, typically starting at low %B and ramping up.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Example Transitions:

      • Nicotine: Q1: 163.1 m/z → Q3: 132.1 m/z

      • (+/-)-Nicotine-¹³CD₃ (IS): Q1: 167.1 m/z → Q3: 136.1 m/z

4. Data Analysis:

  • Integrate the peak areas for both the nicotine and the internal standard MRM transitions.

  • Calculate the Peak Area Ratio (PAR) = (Area of Nicotine) / (Area of IS).

  • Plot the PAR against the nominal concentration for the calibration standards and perform a linear regression to generate a calibration curve.

  • Quantify the nicotine concentration in the unknown samples by interpolating their PAR values from the calibration curve.

The Self-Validating System: Co-Elution and Mass Differentiation

The trustworthiness of the IDMS method is rooted in the internal standard's ability to perfectly mimic the analyte throughout the process. The following diagram illustrates this core principle.

G cluster_chrom Chromatographic Co-Elution cluster_ms Mass Spectrometric Differentiation cluster_detect Quantification Chrom Analyte (163.1 m/z) IS (167.1 m/z) Identical Retention Time MS Mass Filter (Q1) Chrom->MS MS_Analyte Select 163.1 m/z MS->MS_Analyte MS_IS Select 167.1 m/z MS->MS_IS Detector Detector MS_Analyte->Detector MS_IS->Detector Ratio Calculate Peak Area Ratio Detector->Ratio

Caption: The principle of co-elution and mass-based differentiation.

Because both compounds experience the same journey from sample matrix to detector, any loss or suppression affects both equally. The ratio between them remains constant, providing a highly accurate and self-validating measurement that corrects for experimental variability.

Conclusion

(+/-)-Nicotine-¹³CD₃ is more than just a chemical reagent; it is an enabling tool for generating high-fidelity data in complex bioanalytical studies. Its well-defined molecular weight of 166.24 g/mol and strategic isotopic labeling provide the necessary mass differentiation for its use as an ideal internal standard in isotope dilution mass spectrometry. By correcting for inevitable variations in sample preparation and instrument response, it imparts a level of accuracy and robustness that is essential for authoritative research in pharmacology, toxicology, and drug development.

References

  • National Center for Biotechnology Information. "Nicotine-d3 | C10H14N2 | CID 129848840 - PubChem". PubChem. Available at: [Link].

  • HPC Standards. "D3-Nicotine | 1X10MG | C10H11D3N2 | 685028 | 69980-24-1". Available at: [Link].

  • National Center for Biotechnology Information. "(+/-)-Nicotine-d3 salicylate salt | C17H20N2O3 | CID 16219762 - PubChem". PubChem. Available at: [Link].

  • Lee, J., et al. "A sensitive and specific assay for the simultaneous determination of plasma [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry". Journal of Chromatography B, 2005. Available at: [Link].

  • Zuccaro, P., et al. "A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring". Therapeutic Drug Monitoring, 1993. Available at: [Link].

  • Gmaj, A., et al. "Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples". Molecules, 2021. Available at: [Link].

  • Gray, T. R., et al. "Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry". Journal of analytical toxicology, 2010. Available at: [Link].

  • Benowitz, N. L., et al. "Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2". Biomedical mass spectrometry, 1982. Available at: [Link].

Sources

An In-Depth Technical Guide to the Synthesis of Isotope-Labeled Nicotine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing isotope-labeled nicotine, a critical tool for researchers in pharmacology, drug metabolism, and the neurosciences. The document details methodologies for the introduction of deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) isotopes into the nicotine molecule. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as a practical resource for scientists and professionals in drug development. The synthesis of these labeled compounds is essential for a deeper understanding of nicotine's pharmacokinetics, metabolism, and interaction with nicotinic acetylcholine receptors (nAChRs).

Introduction: The Imperative for Isotope-Labeled Nicotine in Research

Nicotine, the primary psychoactive alkaloid in tobacco, exerts its effects through complex interactions with the central and peripheral nervous systems. To unravel its intricate metabolic pathways, quantify its absorption and distribution, and probe its binding to nAChRs, researchers rely on isotopically labeled analogues. Stable isotopes such as deuterium, carbon-13, and nitrogen-15 serve as powerful tracers, allowing for the differentiation of administered nicotine from endogenous compounds and enabling precise quantification in biological matrices.[1]

The applications of isotope-labeled nicotine are extensive:

  • Pharmacokinetic and Metabolism Studies: Deuterium-labeled nicotine, such as 3',3'-dideuteronicotine, has been instrumental in determining the disposition kinetics and bioavailability of nicotine from various delivery systems.[2] The kinetic isotope effect, where the heavier deuterium atom can slow metabolic processes, provides insights into the enzymatic pathways responsible for nicotine degradation.

  • Neuroimaging Studies: Nicotine labeled with positron-emitting isotopes, often synthesized from ¹³C or ¹⁵N precursors, is used in Positron Emission Tomography (PET) to visualize and quantify nAChRs in the brain. This is crucial for understanding the neurobiology of addiction and various neurological disorders.

  • Quantitative Analysis: Isotope-labeled nicotine serves as an ideal internal standard in mass spectrometry-based assays for the accurate quantification of nicotine and its metabolites in complex biological samples like blood, urine, and saliva.

This guide will provide detailed synthetic protocols for preparing nicotine labeled with deuterium, carbon-13, and nitrogen-15, offering researchers the necessary tools to advance their understanding of this important molecule.

Synthetic Strategies for Isotope-Labeled Nicotine

The synthesis of isotope-labeled nicotine can be broadly categorized into two approaches: total synthesis from labeled precursors and late-stage introduction of the isotope into the nicotine scaffold or a close precursor. The choice of strategy depends on the desired labeling position and the availability of starting materials. A common and efficient strategy involves the synthesis of the nicotine precursor, (S)-nornicotine, followed by N-methylation with an isotopically labeled methyl group.

Synthesis of the Key Precursor: (S)-Nornicotine

The enantiomerically pure (S)-nornicotine is the natural precursor to (S)-nicotine in the tobacco plant. An efficient laboratory synthesis of (S)-nornicotine is paramount for the subsequent introduction of isotopic labels. One established route proceeds via the reduction of myosmine.[2]

Experimental Protocol: Synthesis of Racemic Nornicotine from Myosmine [2]

  • Myosmine Synthesis: Myosmine is prepared through the condensation of N-vinyl-2-pyrrolidone with ethyl nicotinate in the presence of a base like sodium methoxide, followed by acid-catalyzed cyclization.[2]

  • Reduction of Myosmine: Myosmine (1 equivalent) is dissolved in a mixture of methanol and water. Sodium borohydride (1.35 equivalents) is added portion-wise at 15°C. The reaction is stirred for 12 hours at 15°C and then for an additional 12 hours at room temperature.

  • Work-up and Purification: Methanol is removed under reduced pressure. The aqueous solution is basified with 40% NaOH to pH 14 and extracted with methyl tert-butyl ether (MTBE). The combined organic layers are dried over MgSO₄, filtered, and the solvent is evaporated. The crude nornicotine is purified by vacuum distillation to yield racemic nornicotine.

Enantiomeric Resolution of Nornicotine:

For the synthesis of biologically relevant (S)-nicotine, the racemic nornicotine must be resolved. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral acid, such as N-lauroyl-(R)-alanine.[2] The desired (S)-nornicotine can then be liberated by treatment with a base.

Deuterium-Labeled Nicotine ([²H]-Nicotine)

Deuterium labeling is often employed to investigate pharmacokinetic properties and metabolic pathways. The increased mass of deuterium can lead to a kinetic isotope effect, slowing down metabolic reactions at the site of deuteration.

Synthesis of [N-methyl-d₃]-(S)-Nicotine

The most straightforward method to introduce a deuterium label is through the N-methylation of (S)-nornicotine using a deuterated methylating agent.

Experimental Protocol: N-methylation of (S)-Nornicotine with Methyl-d₃ Iodide

  • Reaction Setup: (S)-Nornicotine (1 equivalent) is dissolved in an appropriate solvent such as acetonitrile or DMF. A base, typically potassium carbonate (2-3 equivalents), is added to the solution.

  • Methylation: Methyl-d₃ iodide (CD₃I) (1.1-1.5 equivalents) is added to the mixture. The reaction is stirred at room temperature or slightly elevated temperature (40-60°C) until completion, which can be monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude [N-methyl-d₃]-(S)-nicotine is purified by flash column chromatography or vacuum distillation.

Synthesis of Ring-Deuterated Nicotine

Deuteration of the pyridine or pyrrolidine ring requires more specific synthetic strategies. For instance, deuteration at the C3 and C5 positions of the pyridine ring can be achieved through a ring-opening and ring-closing sequence involving Zincke imine intermediates.[3]

Conceptual Workflow for Pyridine Ring Deuteration

G Pyridine Pyridine Derivative Zincke Zincke Imine Intermediate Pyridine->Zincke Activation & Ring Opening RingOpened Ring-Opened Intermediate Zincke->RingOpened Reaction with D₂O/Deuterated Reagent DeuteratedPyridine Deuterated Pyridine RingOpened->DeuteratedPyridine Ring Closure

Caption: Workflow for pyridine ring deuteration via Zincke intermediates.

Carbon-13-Labeled Nicotine ([¹³C]-Nicotine)

Carbon-13 labeling is invaluable for NMR-based structural studies and as a tracer in metabolic flux analysis.

Synthesis of [N-methyl-¹³C]-(S)-Nicotine

Similar to the deuterium labeling of the methyl group, [¹³C]-methyl iodide is used to introduce the ¹³C label.

Experimental Protocol: N-methylation of (S)-Nornicotine with [¹³C]-Methyl Iodide

The protocol is identical to the one described for the synthesis of [N-methyl-d₃]-(S)-nicotine, with the substitution of methyl-d₃ iodide with [¹³C]-methyl iodide.

Synthesis of Ring-¹³C-Labeled Nicotine

Labeling the carbon skeleton of nicotine requires the use of ¹³C-labeled building blocks in a total synthesis approach. For instance, ¹³C-labeled nicotinic acid can be used as a precursor. Biosynthetic approaches using ¹³CO₂ have also been explored to produce labeled nicotine in tobacco plant cultures.[4][5][6]

Conceptual Pathway for Ring-¹³C-Labeling

G LabeledPrecursor ¹³C-Labeled Precursor (e.g., ¹³CO₂, [¹³C]-Nicotinic Acid) Intermediate Labeled Intermediate LabeledPrecursor->Intermediate Chemical or Biosynthetic Steps Nicotine [Ring-¹³C]-Nicotine Intermediate->Nicotine Final Cyclization/Modification

Caption: General strategy for introducing ¹³C into the nicotine ring structure.

Nitrogen-15-Labeled Nicotine ([¹⁵N]-Nicotine)

Nitrogen-15 is a stable isotope of nitrogen that is particularly useful for NMR studies of protein-ligand interactions and for tracing nitrogen metabolism.

Synthesis of [Pyridine-¹⁵N]-(S)-Nicotine

A powerful method for introducing a ¹⁵N atom into the pyridine ring of nicotine involves a ring-opening/ring-closing strategy via Zincke imine intermediates, utilizing ¹⁵NH₄Cl as the nitrogen source.[3][7][8]

Experimental Protocol: Synthesis of [Pyridine-¹⁵N]-Nicotine [3][7]

  • Activation and Ring Opening: (S)-Nicotine is reacted with a suitable activating agent (e.g., triflic anhydride) followed by a secondary amine (e.g., dibenzylamine) to form the corresponding Zincke imine.

  • Nitrogen Exchange and Ring Closure: The Zincke imine is then treated with ¹⁵NH₄Cl and a base (e.g., sodium acetate) in a suitable solvent. This leads to the exchange of the ¹⁴N atom in the pyridine ring with ¹⁵N and subsequent ring closure to form [Pyridine-¹⁵N]-(S)-nicotine.

  • Purification: The product is purified by column chromatography to yield the desired ¹⁵N-labeled nicotine with high isotopic enrichment (>95%).[3][7]

Table 1: Summary of Synthetic Approaches for Isotope-Labeled Nicotine

IsotopeLabeling PositionPrecursorKey ReagentSynthetic Strategy
²H N-methyl(S)-NornicotineCD₃ILate-stage methylation
Pyridine RingNicotineD₂O / Deuterated ReagentsRing-opening/closing
¹³C N-methyl(S)-Nornicotine¹³CH₃ILate-stage methylation
Pyridine Ring¹³C-labeled precursors-Total synthesis / Biosynthesis
¹⁵N Pyridine Ring(S)-Nicotine¹⁵NH₄ClRing-opening/closing

Purification and Analytical Characterization

The purity and isotopic enrichment of the synthesized labeled nicotine must be rigorously confirmed.

Purification

High-performance liquid chromatography (HPLC) is the method of choice for the final purification of isotope-labeled nicotine.[9][10] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

Analytical Characterization

A combination of analytical techniques is used to confirm the identity, purity, and isotopic labeling of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the overall structure and can be used to determine the degree of deuteration by observing the disappearance or reduction of specific proton signals.[11][12]

    • ²H NMR: Directly observes the deuterium nuclei, confirming the position of the label.[13][14]

    • ¹³C NMR: Confirms the position of ¹³C labels and can show characteristic splitting patterns due to ¹³C-¹H or ¹³C-²H coupling.

    • ¹⁵N NMR: Directly detects the ¹⁵N nucleus, confirming successful incorporation.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the labeled compound, with the mass shift corresponding to the number of incorporated isotopes.[15][16] High-resolution mass spectrometry (HRMS) provides a precise mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the label based on the mass of the resulting fragments.[17][18]

Table 2: Expected Analytical Data for Isotope-Labeled Nicotine

Labeled NicotineTechniqueExpected Observation
[N-methyl-d₃]-Nicotine¹H NMRDisappearance of the N-methyl singlet at ~2.1 ppm.
²H NMRA singlet corresponding to the CD₃ group.
MSMolecular ion peak shifted by +3 m/z units.
[N-methyl-¹³C]-Nicotine¹H NMRN-methyl singlet appears as a doublet due to ¹³C-¹H coupling.
¹³C NMREnhanced signal for the N-methyl carbon.
MSMolecular ion peak shifted by +1 m/z unit.
[Pyridine-¹⁵N]-Nicotine¹⁵N NMRSignal corresponding to the pyridine nitrogen.
MSMolecular ion peak shifted by +1 m/z unit.

Conclusion

The synthesis of isotope-labeled nicotine is a critical enabling technology for a wide range of biomedical research. This guide has provided a detailed overview of the key synthetic strategies for introducing deuterium, carbon-13, and nitrogen-15 into the nicotine molecule. By leveraging established synthetic routes for nornicotine and employing modern methodologies for isotope incorporation, researchers can produce high-purity labeled compounds. The analytical techniques outlined herein are essential for validating the successful synthesis and isotopic enrichment of the final products. The availability of these powerful research tools will continue to be instrumental in advancing our understanding of the pharmacology, metabolism, and neurobiology of nicotine.

References

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Efficient Method of (S)-Nicotine Synthesis. Molecules. [Link]

  • Total enantioselective synthesis of (S)-Nicotine. University of Bath. [Link]

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Synthesis of 15N labelled 3,5‐dimethylpyridine. ResearchGate. [Link]

  • A versatile synthetic route to the preparation of 15N heterocycles. National Institutes of Health. [Link]

  • Enantioselective synthesis of (+)(R)- and (−)(S)-nicotine based on Ir-catalysed allylic amination. Royal Society of Chemistry. [Link]

  • the biosynthesis of nicotine from isotopically labeled nicotinic acids. OSTI.GOV. [Link]

  • The Biosynthesis of Nicotine from Isotopically Labeled Nicotinic Acids. Semantic Scholar. [Link]

  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. National Institutes of Health. [Link]

  • Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. ResearchGate. [Link]

  • Validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for analysis of [11C]Nicotine. ResearchGate. [Link]

  • The Biosynthesis of Nicotine from Isotopically Labeled Nicotinic Acids. ACS Publications. [Link]

  • Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. ACS Publications. [Link]

  • Nornicotine. Wikipedia. [Link]

  • Nicotinic Acid. Organic Syntheses. [Link]

  • Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. [Link]

  • MS/MS (MS 2 ) product ion profiles. (A) Nicotine and (B) nicotine-13 CD 3. ResearchGate. [Link]

  • Biosynthesis of the pyrrolidine ring of nicotine : Feeding experiments with N15-labeled ornithine-2-C14. Scilit. [Link]

  • Stable isotope characterization of tobacco products: a determination of synthetic or natural nicotine authenticity. PubMed. [Link]

  • Biomarker-based dosimetry for e-cigarette users using stable-isotope labeled precursors and MS/. mediaTUM. [Link]

  • Deuterium NMR. Wikipedia. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

  • Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. National Institutes of Health. [Link]

  • Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. [Link]

  • Natural abundance 2 H-NMR spectrum (76.7 MHz) of nicotine. ResearchGate. [Link]

  • Hydrogen–deuterium exchange. Wikipedia. [Link]

  • 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. National Institutes of Health. [Link]

  • Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives. National Institutes of Health. [Link]

  • How does mass spectroscopy of nicotine work?. Chemistry Stack Exchange. [Link]

  • Determination of (R)-(+)- and (S)-(−)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography–Mass Spectrometry. National Institutes of Health. [Link]

  • Hydrogen deuterium exchange defines catalytically linked regions of protein flexibility in the catechol O-methyltransferase reaction. National Institutes of Health. [Link]

  • Ruthenium(II)‐Catalyzed Hydrogen Isotope Exchange of Pharmaceutical Drugs by C−H Deuteration and C−H Tritiation. ResearchGate. [Link]

  • Separation of Nicotine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. National Institutes of Health. [Link]

  • 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

  • Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry. [Link]

  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International. [Link]

Sources

Methodological & Application

sample preparation for nicotine analysis in urine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Sample Preparation for Nicotine and Metabolites in Urine

Executive Summary

The accurate quantification of nicotine and its primary metabolites—cotinine and trans-3'-hydroxycotinine (3-HC)—in urine is the gold standard for assessing tobacco exposure, smoking cessation compliance, and nicotine replacement therapy (NRT) adherence. However, the urinary matrix presents unique challenges: high salt content, variable pH, and the presence of glucuronide conjugates that require hydrolysis.

This guide moves beyond generic "recipes" to provide a mechanistic understanding of sample preparation. We compare two validated workflows: Dilute-and-Shoot (D&S) for high-throughput screening and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for high-sensitivity confirmation.

Part 1: The Biochemistry of Extraction

To design a robust extraction, one must understand the analyte's behavior in the biological system. Nicotine is extensively metabolized in the liver (primarily by CYP2A6 and UGT enzymes).[1][2]

Key Chemical Constraints:

  • Basicity: Nicotine (

    
    ) and Cotinine (
    
    
    
    ) are basic. In acidic urine, they exist as cations. This charge state is the "handle" we use for extraction.
  • Conjugation: A significant fraction (30–60%) of urinary nicotine and cotinine exists as N-glucuronides.[2] LC-MS/MS cannot detect these conjugates directly in the same channel as the free drug. Therefore, hydrolysis is mandatory if the goal is to measure "Total Nicotine Equivalents" (TNE).

Visualization: Metabolic Pathway & Hydrolysis Targets

The following diagram illustrates the metabolic cascade and identifies where enzymatic hydrolysis intervention is required.

NicotineMetabolism Nicotine Nicotine (Parent) Cotinine Cotinine (Major Biomarker) Nicotine->Cotinine CYP2A6 Oxidation Nic_Gluc Nicotine-Glucuronide (Silent to LC-MS) Nicotine->Nic_Gluc UGT2B10 Glucuronidation OH_Cotinine 3-OH-Cotinine (Secondary) Cotinine->OH_Cotinine CYP2A6 Hydroxylation Cot_Gluc Cotinine-Glucuronide (Silent to LC-MS) Cotinine->Cot_Gluc UGT2B10 OH_Cot_Gluc 3-OH-Cot-Glucuronide (Silent to LC-MS) OH_Cotinine->OH_Cot_Gluc UGT Nic_Gluc->Nicotine Hydrolysis (β-glucuronidase) Cot_Gluc->Cotinine Hydrolysis OH_Cot_Gluc->OH_Cotinine Hydrolysis

Figure 1: Metabolic pathway of nicotine showing the necessity of hydrolysis to convert "silent" glucuronides back into detectable parent compounds.

Part 2: Pre-treatment Protocol (Enzymatic Hydrolysis)

Required for both D&S and SPE workflows when measuring Total Nicotine.

The Challenge: Glucuronides are polar and thermally labile. In-source fragmentation can sometimes mimic the parent drug, but enzymatic cleavage provides the only accurate quantitation.

Reagents:

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalents like B-One™).
    
  • Buffer: 1.0 M Ammonium Acetate (pH 5.0).

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of urine into a 2 mL 96-well plate or microcentrifuge tube.

  • Internal Standard: Add 20 µL of Deuterated Internal Standard Mix (Nicotine-d4, Cotinine-d3). Note: Adding IS before hydrolysis controls for enzyme efficiency and matrix effects.

  • Buffer Addition: Add 100 µL of Hydrolysis Buffer containing

    
    -glucuronidase (approx. 5,000 units/mL activity).
    
  • Incubation: Seal and incubate at 60°C for 2 hours .

    • Scientific Insight: While recombinant enzymes work faster (15 min), Helix pomatia is robust against the high salt content of urine.

  • Quench: Cool to room temperature.

Part 3: Extraction Strategies

Workflow A: High-Throughput "Dilute-and-Shoot" (D&S)

Best for: High-volume screening, compliance testing (high concentrations).

Logic: Modern triple-quadrupole mass spectrometers are sensitive enough to detect urinary nicotine (often >1000 ng/mL in smokers) without enrichment. We rely on dilution to reduce salt suppression.

Protocol:

  • Post-Hydrolysis: Take the hydrolyzed sample from Part 2.

  • Precipitation/Dilution: Add 700 µL of Acetonitrile (creates a 1:5 dilution factor relative to original urine).

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes to pellet precipitated proteins and salts.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Inject: 2–5 µL onto LC-MS/MS.

Critical Control: You must use a divert valve on the MS to send the first 1.0 min of flow to waste. This prevents non-retained salts from fouling the ion source.

Workflow B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Trace analysis (passive exposure), research pharmacokinetics, and "dirty" samples.

Logic: Nicotine is a base. By using a Mixed-Mode Cation Exchange sorbent (e.g., Oasis MCX or Strata-X-C), we can lock the nicotine onto the cartridge using charge (ionic bond) and wash away interferences with aggressive solvents that would strip a standard C18 cartridge.

Protocol:

  • Conditioning:

    • 300 µL Methanol.

    • 300 µL Water.

  • Loading:

    • Acidify hydrolyzed urine (from Part 2) with 200 µL 4% Phosphoric Acid (

      
      ).
      
    • Mechanism:[1][3][4] Low pH ensures Nicotine is fully protonated (

      
      ) to bind to the sulfonate groups on the sorbent. Load slowly (1 mL/min).
      
  • Wash 1 (Acidic):

    • 300 µL 2% Formic Acid in Water.

    • Purpose: Removes hydrophilic neutrals, proteins, and salts. Nicotine stays locked by ionic interaction.

  • Wash 2 (Organic):

    • 300 µL 100% Methanol.

    • Purpose: Removes hydrophobic neutrals and fats. Nicotine stays locked. This step provides the superior cleanliness of MCX over C18.

  • Elution:

    • 2 x 100 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][4] The high pH neutralizes the nicotine (

      
      ) and the sorbent, breaking the ionic bond. The methanol solubilizes the free base.
      
  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C. Reconstitute in 100 µL Mobile Phase A.
      
Visualization: The SPE Logic Flow

SPE_Workflow cluster_0 Mixed-Mode Cation Exchange (MCX) Step1 1. LOAD (pH < 4) Nicotine (+) binds to Sorbent (-) Step2 2. WASH (Methanol) Removes Neutrals/Fats Ionic bond holds Nicotine Step1->Step2 Retain Step3 3. ELUTE (pH > 10) Neutralize Nicotine Break Ionic Bond Step2->Step3 Release CleanExtract Clean Extract (No Salts/Proteins) Step3->CleanExtract Sample Hydrolyzed Urine Sample->Step1

Figure 2: The mechanism of Mixed-Mode SPE. The "Lock-and-Key" ionic mechanism allows for aggressive organic washing (Step 2) that is impossible with standard C18 extraction.

Part 4: LC-MS/MS Conditions

The choice of chromatography is critical to separate nicotine from isobaric interferences.

  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm). Biphenyl offers better retention for aromatic amines.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ).
    
    • Why High pH? At pH 9, nicotine is in its free base form, which improves peak shape and retention on reverse-phase columns compared to acidic conditions.

  • Mobile Phase B: 100% Acetonitrile.[5][6]

  • Flow Rate: 0.5 mL/min.

Part 5: Method Performance & Validation Data

The following data represents typical performance metrics comparing the two workflows (based on aggregated validation studies).

Table 1: Comparative Method Performance

MetricDilute-and-Shoot (D&S)MCX SPE (Solid Phase Extraction)
Limit of Quantitation (LOQ) 5 – 10 ng/mL0.5 – 1.0 ng/mL
Linearity Range 10 – 5,000 ng/mL1 – 2,000 ng/mL
Matrix Effect (Ion Suppression) Moderate (20-40% suppression)Minimal (< 10% suppression)
Recovery 100% (No loss)85 – 95%
Sample Throughput Very High (96 samples / 2 hrs)Moderate (96 samples / 5 hrs)
Cost Per Sample Low (< $1.00)High ($4.00 - $6.00)

Self-Validation Check (QC):

  • Internal Standard Response: If the IS area in a sample drops <50% compared to the calibration standard, the matrix effect is too high. The sample must be re-extracted using the SPE method or diluted further.

  • Ion Ratio: Monitor the transition ratio (Quantifier/Qualifier). For Nicotine (m/z 163

    
     130 / 163 
    
    
    
    117), the ratio should be consistent within
    
    
    20%.

References

  • Centers for Disease Control and Prevention (CDC). (2014). Laboratory Procedure Manual: Cotinine in Urine by LC/MS/MS. Method No. 4027.03. Retrieved from [Link]

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[7] Handbook of Experimental Pharmacology, (192), 29–60. Retrieved from [Link]

  • Phenomenex. (2020).[8] Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS.[6][8][9] Technical Note TN-1161.[8] Retrieved from [Link]

  • McGuffey, J. E., et al. (2014).[6] Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.[6][9][10] PLoS ONE, 9(7), e101816. Retrieved from [Link]

  • Waters Corporation. (2021). Oasis MCX Extraction Protocol for Basic Drugs. Application Notebook. Retrieved from [Link]

Sources

quantification of nicotine in e-liquids using isotope dilution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Nicotine in E-Liquids via Isotope Dilution LC-MS/MS

Executive Summary

Accurate quantification of nicotine in e-liquids is critical for regulatory compliance (FDA PMTA, EU TPD) and product safety. While traditional methods like GC-FID (ISO 20714) are robust for simple matrices, they often lack the specificity required for complex flavor formulations or trace impurity analysis. This guide details a Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) protocol. By utilizing Nicotine-d4 as an internal standard, this method dynamically compensates for the significant matrix effects (ion suppression/enhancement) inherent in electrospray ionization (ESI), ensuring superior accuracy and precision (CV < 3%) across diverse PG/VG ratios and flavor profiles.

Scientific Rationale & Principles

Why Isotope Dilution Mass Spectrometry (IDMS)?

In complex e-liquid matrices, components like vegetable glycerin (VG), propylene glycol (PG), and flavoring agents (e.g., cinnamaldehyde, vanillin) can co-elute with nicotine, altering the ionization efficiency in the MS source. This phenomenon, known as Matrix Effect (ME) , compromises the accuracy of external calibration methods.

The IDMS Solution: Isotope dilution employs a stable isotopically labeled internal standard (ISTD)—in this case, (-)-Nicotine-d4 (deuterated on the pyridine ring). Because the ISTD is chemically identical to the analyte but distinguishable by mass, it experiences the exact same extraction losses and ionization suppression as the native nicotine.

The Quantification Logic:



Where RRF is the Relative Response Factor determined from calibration standards.
Method Selection: LC-MS/MS vs. GC-MS

While GC-MS (e.g., CDC Method) is a viable alternative, LC-MS/MS is selected for this protocol due to:

  • Salt Compatibility: Direct analysis of nicotine salts (lactate, benzoate) without thermal degradation or free-base conversion.

  • Throughput: "Dilute-and-shoot" capability minimizes sample prep time.

  • Sensitivity: Lower Limits of Quantitation (LLOQ) suitable for trace analysis in "zero-nicotine" verification.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample preparation to data validation, highlighting the self-correcting nature of the IDMS workflow.

IDMS_Workflow cluster_correction Isotope Dilution Correction Mechanism Sample E-Liquid Sample (Unknown Conc.) ISTD Spike with ISTD (Nicotine-d4) Sample->ISTD Gravimetric Addition Dilution Dilution Step (MeOH + Amm. Acetate) ISTD->Dilution LCMS LC-MS/MS Analysis (C18 Column, ESI+) Dilution->LCMS Matrix Matrix Interferences (PG/VG/Flavors) Matrix->LCMS Co-elution (Ion Suppression) Data Data Processing (Area Ratio Calculation) LCMS->Data m/z 163 & 167 Signal_Nic Nicotine Signal (Suppressed) LCMS->Signal_Nic Signal_d4 Nicotine-d4 Signal (Suppressed Equally) LCMS->Signal_d4 Ratio Ratio Remains Constant (Accuracy Preserved) Signal_Nic->Ratio Signal_d4->Ratio Ratio->Data

Figure 1: ID-LC-MS/MS Workflow demonstrating the compensation for matrix-induced signal suppression.

Materials & Reagents

CategoryItemSpecificationJustification
Analytes (-)-Nicotine>99% Purity, USP/EP GradePrimary Reference Standard.
Internal Standard (-)-Nicotine-d4>98% Isotopic PurityCo-elutes with nicotine; compensates for matrix effects.
Solvents Methanol (MeOH)LC-MS GradeMinimizes background noise in MS.
Solvents Acetonitrile (ACN)LC-MS GradeOrganic mobile phase.
Buffer Ammonium BicarbonateHigh PurityHigh pH buffer to keep nicotine in free-base form for C18 retention.
Column Phenomenex Gemini NX-C183 µm, 100 x 2.0 mmHigh-pH stable (up to pH 12) essential for basic alkaloids.

Detailed Protocol

Step 1: Preparation of Stock Solutions
  • Nicotine Stock (1 mg/mL): Accurately weigh 10 mg of Nicotine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • ISTD Stock (1 mg/mL): Dissolve 10 mg of Nicotine-d4 in 10 mL Methanol.

  • Working ISTD Solution (10 µg/mL): Dilute the ISTD Stock 1:100 with Methanol. Note: This solution will be spiked into every sample.

Step 2: Sample Preparation (Dilute-and-Shoot)

Rationale: E-liquids are highly viscous.[1] Gravimetric preparation is preferred over volumetric to eliminate viscosity-based pipetting errors.

  • Weighing: Weigh approx. 50 mg (0.05 g) of e-liquid sample into a 15 mL centrifuge tube. Record exact weight to 0.1 mg.

  • Spiking: Add 100 µL of Working ISTD Solution (10 µg/mL) to the tube.

  • Dilution: Add 9.9 mL of 50:50 Methanol:Water (containing 10 mM Ammonium Bicarbonate).

  • Homogenization: Vortex for 30 seconds. Sonicate for 5 minutes to ensure complete dissolution of VG.

  • Filtration: Filter an aliquot through a 0.22 µm PTFE syringe filter into an LC vial.

Step 3: Instrumental Analysis (LC-MS/MS)

LC Parameters:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

MS/MS Parameters:

  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Nicotine 163.1130.13520Quantifier
Nicotine 163.1132.13518Qualifier
Nicotine-d4 167.1134.13520Internal Standard

Data Analysis & Validation Criteria

Calculation

Calculate the Area Ratio for each sample and standard:



Generate a calibration curve by plotting Concentration Ratio (x-axis) vs. Area Ratio (y-axis). Use linear regression with


 weighting to improve accuracy at the lower end.
Validation Parameters (Acceptance Criteria)
ParameterDefinitionAcceptance Criteria
Linearity

of calibration curve

Accuracy % Deviation from nominal conc.

(QC samples)
Precision % CV (Coefficient of Variation)

(Intra-day)
Matrix Effect Comparison of slope (Matrix vs Solvent)

(Corrected by ISTD)
Recovery Spike recovery in placebo e-liquid

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure VG accumulation on columnIncrease column temperature to 50°C; ensure adequate re-equilibration time.
Poor Peak Shape pH mismatchEnsure Mobile Phase A is pH 10.0. Nicotine tails significantly at neutral/acidic pH on C18.
Signal Saturation Concentration too highDilute sample further (e.g., 1:1000). E-liquids can be 50 mg/mL; detector saturates easily.
Carryover Sticky nicotine residueUse a needle wash of 50:50 ACN:MeOH with 0.1% Formic Acid.

References

  • Centers for Disease Control and Prevention (CDC). (2021). Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols.[3][4] PubMed Central. Link

  • International Organization for Standardization (ISO). (2019).[5][6] ISO 20714:2019 E-liquid — Determination of nicotine, propylene glycol and glycerol in liquids used in electronic nicotine delivery devices — Gas chromatographic method.[5][7] (Note: Standard GC-FID method). Link

  • Thermo Fisher Scientific. (2016). A Simplified Approach for Nicotine Quantification in Electronic Cigarette Liquids using GC-Orbitrap Mass Spectrometry. Application Note. Link

  • Royal Society of Chemistry. (2018). Simultaneous quantification of nicotine salts in e-liquids by LC-MS/MS and GC-MS. Analytical Methods.[1][2][5][6][8][9][10][11][12][13][14] Link

  • Restek Corporation. (2020). Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor. Application Note. Link

Sources

Application Notes and Protocols for Pharmacokinetic Studies Using (+/-)-Nicotine-¹³CD₃

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Nicotine Pharmacokinetics

Nicotine, the primary psychoactive alkaloid in tobacco, presents a complex pharmacokinetic profile, characterized by rapid absorption, extensive distribution, and fast metabolism.[1][2] Understanding its journey through the body is paramount for toxicological assessments, clinical trials for smoking cessation therapies, and the evaluation of novel nicotine delivery systems. The inherent variability in nicotine metabolism, largely influenced by genetic polymorphisms in enzymes like CYP2A6, necessitates highly accurate and precise bioanalytical methods to obtain reliable pharmacokinetic data.[3][4]

Stable isotope-labeled internal standards are the cornerstone of modern quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). They offer unparalleled precision by compensating for variations in sample preparation and matrix effects.[5] (+/-)-Nicotine-¹³CD₃, a deuterated and ¹³C-labeled analog of nicotine, serves as an ideal internal standard for pharmacokinetic studies. The presence of both deuterium and ¹³C ensures a significant mass shift from the unlabeled analyte, preventing spectral overlap, while its identical physicochemical properties to nicotine ensure it behaves similarly during extraction and chromatographic separation.[6] Crucially, studies have shown that deuterium labeling at certain positions does not introduce a significant kinetic isotope effect on nicotine's clearance, validating its use in quantitative disposition studies.[6]

This comprehensive guide provides detailed application notes and protocols for conducting pharmacokinetic studies of nicotine using (+/-)-Nicotine-¹³CD₃ as an internal standard. It is designed for researchers, scientists, and drug development professionals seeking to implement robust and reliable bioanalytical methodologies.

Part 1: The Scientific Foundation

The Rationale for Using (+/-)-Nicotine-¹³CD₃

The use of a stable isotope-labeled internal standard is critical for overcoming the challenges associated with the bioanalysis of nicotine in complex biological matrices such as plasma, urine, and saliva. Here's why (+/-)-Nicotine-¹³CD₃ is the superior choice:

  • Co-elution with the Analyte: (+/-)-Nicotine-¹³CD₃ has virtually identical chromatographic retention times to unlabeled nicotine, ensuring that any matrix effects experienced by the analyte are mirrored by the internal standard.

  • Compensation for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source is a common issue in bioanalysis.[5] Because the internal standard co-elutes and has the same ionization efficiency as the analyte, the ratio of their signals remains constant, even in the presence of matrix interference.

  • Correction for Sample Preparation Variability: Losses during sample extraction and processing steps are inevitable. By adding a known amount of (+/-)-Nicotine-¹³CD₃ at the beginning of the sample preparation process, any losses of the analyte are proportionally matched by losses of the internal standard, leading to an accurate final quantification.

  • No Isotope Effect: The placement of the stable isotopes in (+/-)-Nicotine-¹³CD₃ is designed to avoid significantly altering the metabolic pathways of the molecule.[6] This ensures that the internal standard does not interfere with the natural metabolism of nicotine being studied.

Nicotine Metabolism: A Complex Pathway

Nicotine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6.[1][3][4][7] Approximately 70-80% of nicotine is converted to cotinine, which has a longer half-life and is often used as a biomarker for nicotine exposure.[3][8] Cotinine is further metabolized, primarily by CYP2A6, to trans-3'-hydroxycotinine.[4][7] Other minor metabolic pathways include N-oxidation and glucuronidation.[3][7][8]

Understanding these pathways is crucial for designing pharmacokinetic studies, as it dictates which analytes (nicotine, cotinine, trans-3'-hydroxycotinine, etc.) should be monitored to get a complete picture of nicotine's disposition.

Nicotine_Metabolism Nicotine Nicotine Nicotine_iminium Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine_iminium CYP2A6, CYP2B6 Nicotine_N_oxide Nicotine-1'-N-oxide Nicotine->Nicotine_N_oxide FMO3 Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 Nicotine_Glucuronide Nicotine Glucuronide Nicotine->Nicotine_Glucuronide UGTs Cotinine Cotinine Nicotine_iminium->Cotinine Aldehyde Oxidase trans_3_hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans_3_hydroxycotinine CYP2A6 Cotinine_N_oxide Cotinine N-oxide Cotinine->Cotinine_N_oxide Norcotinine Norcotinine Cotinine->Norcotinine Cotinine_Glucuronide Cotinine Glucuronide Cotinine->Cotinine_Glucuronide UGTs

Caption: Major metabolic pathways of nicotine in humans.

Part 2: Experimental Protocols

This section outlines a comprehensive protocol for a pharmacokinetic study of nicotine in human subjects, from sample collection to bioanalytical quantification.

Study Design and Conduct (Illustrative Example)

A typical pharmacokinetic study would involve the administration of a single dose of nicotine (e.g., via an oral capsule or transdermal patch) to a cohort of healthy volunteers.

Protocol:

  • Subject Recruitment and Screening: Recruit healthy, non-smoking adult volunteers. Conduct a thorough medical screening to ensure they meet the inclusion criteria.

  • Informed Consent: Obtain written informed consent from all participants before any study-related procedures are performed.

  • Dosing: After an overnight fast, administer a single dose of nicotine to each subject.

  • Blood Sample Collection: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Immediately store the plasma samples at -80°C until analysis.

PK_Study_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase Recruitment Subject Recruitment & Screening Dosing Nicotine Administration Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Storage Sample Storage (-80°C) Plasma_Prep->Storage Analysis LC-MS/MS Analysis Storage->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: General workflow of a nicotine pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification of Nicotine and Metabolites

This protocol details a validated LC-MS/MS method for the simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine in human plasma.

2.2.1 Materials and Reagents

  • Nicotine, Cotinine, and trans-3'-hydroxycotinine reference standards

  • (+/-)-Nicotine-¹³CD₃ and Cotinine-d₃ internal standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2.2.2 Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[9]

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (containing (+/-)-Nicotine-¹³CD₃ and Cotinine-d₃) to each tube, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

2.2.3 LC-MS/MS Conditions

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of analytes
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nicotine163.1130.1
Cotinine177.180.1
trans-3'-hydroxycotinine193.180.1
(+/-)-Nicotine-¹³CD₃167.1134.1
Cotinine-d₃180.180.1
Bioanalytical Method Validation

The developed LC-MS/MS method must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11][12] Validation ensures the method is accurate, precise, and reliable for its intended purpose.[10][13]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.[5]

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).

Part 3: Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Following the quantification of nicotine and its metabolites in the plasma samples, the concentration-time data are used to calculate key pharmacokinetic parameters. Non-compartmental analysis is a common approach.

Key Pharmacokinetic Parameters:

  • Cₘₐₓ (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

  • Tₘₐₓ (Time to Maximum Plasma Concentration): The time at which Cₘₐₓ is reached.[14][15]

  • AUC (Area Under the Curve): The total exposure of the body to the drug over time.

  • t₁/₂ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.[14]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Example Pharmacokinetic Data for Nicotine (Illustrative):

ParameterValueUnit
Cₘₐₓ15.2ng/mL
Tₘₐₓ0.75h
AUC₀₋₂₄85.6ng·h/mL
t₁/₂2.5h
CL1200mL/min
Vd180L

Note: These values are for illustrative purposes and can vary significantly between individuals.

Conclusion

The use of (+/-)-Nicotine-¹³CD₃ as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable platform for pharmacokinetic studies of nicotine. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to generate high-quality data that can withstand regulatory scrutiny. By adhering to these principles of scientific integrity and methodological rigor, the scientific community can continue to advance our understanding of nicotine's complex pharmacology and its implications for public health.

References

  • Nicotine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Biochemistry of nicotine metabolism and its relevance to lung cancer. Molecular Interventions, 5(3), 160-173. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Nakajima, M., & Yokoi, T. (2005). Metabolic pathways of nicotine in humans. Current Drug Metabolism, 6(5), 493-500. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]

  • Frontage Laboratories. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Allied Academies. (2025, March 30). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. Retrieved from [Link]

  • Generics and Biosimilars Initiative. (2018, May 21). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • Tobacco in Australia. (2018, January 15). 6.2 Pharmacokinetics. Retrieved from [Link]

  • Chen, G., et al. (2024, December 1). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. PubMed. Retrieved from [Link]

  • Chen, G., et al. (n.d.). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague…. OUCI. Retrieved from [Link]

  • Benowitz, N. L., & Hukkanen, J. (2010). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. Retrieved from [Link]

  • Benowitz, N. L., Jacob, P., 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Clinical pharmacology and therapeutics, 49(3), 270–277. Retrieved from [Link]

  • Jacob, P., 3rd, Yu, L., Wilson, M., & Benowitz, N. L. (1991). Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans. Biological mass spectrometry, 20(5), 247–252. Retrieved from [Link]

  • Benowitz, N. L., & Jacob, P., 3rd. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical pharmacology and therapeutics, 56(5), 483–493. Retrieved from [Link]

  • McGuffey, J. E., et al. (2014, July 11). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. CDC Stacks. Retrieved from [Link]

  • Byrd, G. D., Davis, R. A., & Ogden, M. W. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Journal of chromatographic science, 43(3), 133–140. Retrieved from [Link]

  • Byrd, G. D., Davis, R. A., & Ogden, M. W. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Semantic Scholar. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved from [Link]

  • University of Bath. (n.d.). Total enantioselective synthesis of (S)-Nicotine. Retrieved from [Link]

  • WhyQuit. (n.d.). CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. Retrieved from [Link]

  • Gant, T. G. (2025, August 9). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]

  • S.N.D.T. Women's University. (n.d.). Pharmacokinetic evaluation of a developed nicotine transdermal system. Retrieved from [Link]

  • Magadh Mahila College. (n.d.). NICOTINE. Retrieved from [Link]

  • Benowitz, N. (n.d.). Pharmacokinetics and Pharmacodynamics of Nicotine. Grantome. Retrieved from [Link]

  • It's Chemistry Time. (2023, February 11). Synthesis of Nicotine ~ Structural elucidation #mscchemistrynotes #alkaloids ‪@itschemistrytime‬. YouTube. Retrieved from [Link]

  • MDPI. (2024, December 4). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]

  • Chapman, F., et al. (2025, October 22). Nicotine pouch pharmacokinetics compared to smoked tobacco: A systematic review and meta-analysis. PMC. Retrieved from [Link]

  • McEwan, M., et al. (2021, December 18). A Randomised Study to Investigate the Nicotine Pharmacokinetics of Oral Nicotine Pouches and a Combustible Cigarette. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantitation of Nicotine and Metabolites in Biological Fluids via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated methodology for the simultaneous quantification of Nicotine, Cotinine, and trans-3'-hydroxycotinine (3-HC) in human plasma and urine. Unlike generic small molecule protocols, this guide addresses the specific physicochemical challenges of nicotine analysis: volatility, hydrophilicity, and severe carryover. We utilize a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with high-pH Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction & Metabolic Context

Accurate quantification of nicotine exposure requires monitoring not only the parent compound but also its primary metabolites. Nicotine has a short half-life (~2 hours), making it a poor marker for sporadic use. Cotinine (half-life ~16 hours) and 3-HC provide a longitudinal view of exposure and CYP2A6 metabolic activity.

The Analytical Challenge
  • Basicity: Nicotine is a diprotic base (pKa 3.1, 8.0). On traditional C18 columns at acidic pH, it interacts with residual silanols, causing severe peak tailing.

  • Matrix Effects: Phospholipids in plasma suppress ionization, necessitating rigorous cleanup.

  • Carryover: Nicotine "sticks" to flow paths, requiring aggressive needle wash protocols.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative metabolism relevant to target selection.

NicotineMetabolism Nicotine Nicotine (Parent) CYP2A6 CYP2A6 (Enzyme) Nicotine->CYP2A6 Cotinine Cotinine (Primary Metabolite) ThreeHC trans-3'-hydroxycotinine (3-HC) Cotinine->ThreeHC CYP2A6 Hydroxylation CYP2A6->Cotinine C-oxidation

Figure 1: Primary metabolic pathway of nicotine mediated by Cytochrome P450 2A6.

Experimental Strategy: Sample Preparation

Expert Insight: Protein precipitation (PPT) is insufficient for nicotine analysis in plasma due to phospholipid breakthrough. Liquid-Liquid Extraction (LLE) is effective but difficult to automate. Mixed-Mode Cation Exchange (MCX) SPE is the gold standard here. It utilizes the basic nature of nicotine to lock the analyte onto the sorbent via ionic interaction while washing away neutrals and acids.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Matrix: 200 µL Human Plasma or Urine. Internal Standard (IS): Nicotine-d4, Cotinine-d3 (100 ng/mL in Methanol).

StepActionMechanistic Rationale
1. Pre-treatment Add 20 µL IS + 200 µL 2% Formic Acid (aq). Vortex.Acidification (pH < 3) ensures Nicotine is fully protonated (

) to bind with the cation exchange sorbent.
2. Conditioning 1 mL Methanol, then 1 mL Water.Activates sorbent ligands and ensures proper wetting.
3. Loading Load pre-treated sample at low vacuum (~5 inHg).Slow loading maximizes interaction time between ionized analytes and sulfonate groups on the sorbent.
4. Wash 1 1 mL 2% Formic Acid.Removes proteins and hydrophilic interferences; analyte remains ionically bound.
5. Wash 2 1 mL Methanol.Critical Step: Removes hydrophobic interferences (phospholipids) and neutrals. Analyte remains bound.
6. Elution 2 x 400 µL 5% Ammonium Hydroxide in Methanol.High pH (>10) deprotonates the nicotine, breaking the ionic bond and releasing it into the organic solvent.
7. Reconstitution Evaporate to dryness (

, 40°C). Reconstitute in 100 µL Mobile Phase.
Concentrates sample and matches solvent to initial LC conditions to prevent peak distortion.
Workflow Diagram

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Acidify (pH < 3) + Internal Standard Start->Acidify Load Load onto MCX Cartridge (Ionic Binding) Acidify->Load Wash Wash Steps: 1. Aqueous Acid (Proteins) 2. 100% MeOH (Lipids) Load->Wash Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) Wash->Elute Inject LC-MS/MS Injection Elute->Inject

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to remove phospholipids.

Instrumental Method (LC-MS/MS)

Liquid Chromatography

Expert Insight: While HILIC is an option for polar metabolites, it suffers from long equilibration times. We employ a High-pH Reversed-Phase strategy. Using a high pH (pH 10) mobile phase keeps nicotine in its neutral (unprotonated) state, increasing retention on C18 and drastically improving peak shape compared to acidic conditions.

  • Column: Waters XBridge C18 BEH (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10, adjusted with Ammonium Hydroxide).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM Parameters)

Operated in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Nicotine 163.2132.13520Quantifier
163.2130.13525Qualifier
Nicotine-d4 167.2136.13520Internal Std
Cotinine 177.280.14025Quantifier
177.298.14020Qualifier
3-HC 193.280.13828Quantifier

Validation & Quality Control

To ensure data integrity, this method adheres to FDA Bioanalytical Method Validation Guidance (M10) [1].

Self-Validating System Checks
  • Internal Standard Response: Monitor IS area counts across the run. A drop of >50% compared to standards indicates matrix suppression or extraction failure.

  • Ion Ratio Confirmation: The ratio of Quantifier/Qualifier ions must be within ±15% of the calibration standard average. This confirms peak identity and rules out interference.

  • Carryover Check: Inject a blank immediately after the Upper Limit of Quantification (ULOQ). Analyte area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

Performance Metrics
  • Linearity: 1.0 – 1000 ng/mL (R² > 0.995).

  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Precision (CV): <15% (<20% at LLOQ).

  • Recovery: >85% for all analytes using the MCX protocol.

Troubleshooting & Expert Tips

The "Sticky" Needle Problem

Nicotine is notorious for adsorption to metallic surfaces and injector ports.

  • Solution: Use a dual-wash system.

    • Weak Wash: 10% Methanol (removes buffer salts).

    • Strong Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid. The acetone/IPA mix is aggressive enough to strip adsorbed nicotine.

Matrix Effects in Urine

Urine concentrations of cotinine can be extremely high (>2000 ng/mL) in heavy smokers.

  • Solution: Screen samples with a rapid gradient first. Dilute high-concentration samples 1:10 with analyte-free urine (surrogate matrix) prior to extraction to stay within the linear range.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum. [Link]

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol. [Link]

  • World Health Organization (WHO). (2018). Standard operating procedure for determination of nicotine and cotinine in human serum. Laboratory and Scientific Section. [Link]

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Nicotine and its Metabolites from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and reproducible solid-phase extraction (SPE) protocols for the quantitative analysis of nicotine and its primary metabolites, including cotinine and trans-3'-hydroxycotinine, from complex biological matrices such as urine, plasma, and serum. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles governing analyte retention and elution, enabling researchers to adapt and troubleshoot methods effectively. We focus on mixed-mode cation exchange and hydrophilic-lipophilic balanced (HLB) sorbents, providing step-by-step protocols, performance data, and the scientific rationale for each procedural choice. This guide is intended for researchers, scientists, and drug development professionals seeking to implement reliable and efficient sample preparation for subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Rationale for Nicotine Metabolite Analysis

Nicotine, the principal psychoactive alkaloid in tobacco, is extensively metabolized in humans, primarily by the cytochrome P450 enzyme system (mostly CYP2A6).[1] While nicotine itself has a relatively short half-life of approximately two hours, its major metabolite, cotinine, exhibits a much longer half-life of 15-20 hours. This makes cotinine an excellent and widely accepted biomarker for assessing both active and passive exposure to tobacco smoke.[2][3] Accurate quantification of nicotine, cotinine, and other metabolites like trans-3'-hydroxycotinine is critical for a range of applications, including:

  • Tobacco Exposure Biomonitoring: Assessing exposure to environmental tobacco smoke (ETS).[4]

  • Clinical and Forensic Toxicology: Investigating nicotine intake and potential toxicity.[4][5]

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of nicotine.[6]

  • Smoking Cessation Programs: Monitoring adherence to nicotine replacement therapies (NRTs), as some tobacco alkaloids like anabasine are present in tobacco but not in NRTs.[4][6]

The complexity of biological matrices (e.g., urine, plasma, saliva) necessitates a robust sample preparation step to remove endogenous interferences like salts, proteins, and phospholipids that can suppress ionization in mass spectrometry and compromise analytical results.[7][8] Solid-phase extraction (SPE) is a powerful and selective technique for isolating and concentrating these target analytes prior to chromatographic analysis.[9][10][11]

The Science of Sorbent Selection: A Mechanistic Approach

The success of any SPE method hinges on the selective interaction between the analytes and the sorbent material.[9][12] Understanding the physicochemical properties of nicotine and its metabolites is paramount to selecting the optimal SPE chemistry.

Analyte Chemistry: Nicotine is a dibasic compound with two nitrogen atoms capable of accepting protons. The pyrrolidine nitrogen is more basic (pKa ≈ 8.1) than the pyridine nitrogen (pKa ≈ 3.4).[1][13] Consequently, at physiological pH or under acidic conditions (pH < 8), nicotine is predominantly in a protonated, positively charged state. This cationic nature is the key to highly selective extraction methodologies. Its primary metabolites, cotinine and trans-3'-hydroxycotinine, retain this basic character.

Caption: pH-dependent ionization state of nicotine.

Sorbent Chemistries for Nicotine Extraction:

  • Mixed-Mode Cation Exchange (MCX): This is often the most powerful and selective approach for basic compounds like nicotine. These sorbents feature two retention mechanisms on a single particle: a reversed-phase component (e.g., C8 or a polymeric backbone) for retaining compounds via hydrophobic interactions, and an ion-exchange component (e.g., sulfonic acid groups) for retaining charged species.[14][15] The dual retention mechanism allows for rigorous wash steps that remove a wide range of interferences.

  • Hydrophilic-Lipophilic Balanced (HLB): These are polymeric reversed-phase sorbents made from a copolymer like N-vinylpyrrolidone-divinylbenzene.[16][17] They are designed to retain a broad spectrum of compounds, from polar to non-polar, making them an excellent choice for screening applications.[18][19][20] A key advantage is their water-wettable nature, which means the sorbent bed remains active even if it dries out during the procedure, improving method robustness.[17][20]

  • Reversed-Phase (e.g., C18): Traditional silica-based C18 sorbents can be used, but may offer less selectivity compared to mixed-mode phases.[21] Retention is based on hydrophobic interactions, and careful control of sample pH is necessary to ensure the analytes are in a state that favors retention.

Experimental Protocols

The following protocols are presented as validated starting points. Researchers should perform in-house validation to ensure performance meets the specific requirements of their application and instrumentation, in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[22][23] Deuterated internal standards (e.g., cotinine-d3, nicotine-d4) should be used to correct for analyte loss during sample preparation and for matrix effects.[2][24]

Protocol 1: Mixed-Mode Cation Exchange SPE for Urine

This protocol is optimized for the extraction of nicotine, cotinine, and trans-3'-hydroxycotinine from human urine using a strong cation exchange mixed-mode sorbent (e.g., Thermo Scientific™ SOLA™ CX, Phenomenex Strata™-X-C).[6][15][25] The mechanism relies on acidifying the sample to ensure the analytes are positively charged, enabling strong retention on the cation exchanger.

Caption: Mechanism of Mixed-Mode Cation Exchange SPE for Nicotine.

Methodology:

  • Sample Pre-treatment:

    • To 200 µL of urine, add 1000 µL of an acidic buffer (e.g., 5 mM ammonium formate, pH 2.5).[25]

    • Add an appropriate volume of internal standard working solution (e.g., cotinine-d3).

    • Vortex for 30 seconds. Centrifuge if particulates are present.[25]

  • Sorbent Conditioning:

    • Condition the SPE cartridge (e.g., 10-30 mg bed) sequentially with:

      • 1 mL Methanol

      • 1 mL Acidic Buffer (e.g., 5 mM ammonium formate, pH 2.5)[25]

    • Ensure the sorbent bed does not go dry between steps.

  • Sample Loading:

    • Load the entire pre-treated sample (~1200 µL) onto the conditioned cartridge.

    • Apply a slow, steady flow rate (approx. 1 mL/min) using a vacuum manifold or positive pressure processor.[25]

  • Wash Steps:

    • Wash 1 (Polar Interference Removal): Apply 1 mL of acidic buffer (e.g., 5 mM ammonium formate, pH 2.5).[25]

    • Wash 2 (Non-polar Interference Removal): Apply 1 mL of an acidic organic solvent (e.g., 1% formic acid in methanol).[25]

    • Dry the sorbent bed thoroughly under vacuum or high-pressure nitrogen for 5-10 minutes to remove residual wash solvents.

  • Elution:

    • Elute the analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analytes, disrupting their ionic bond with the sorbent.[14]

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in 200 µL of a mobile phase-compatible solution (e.g., 70:30 water/methanol).[25]

    • Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE for Plasma/Serum

This protocol is suitable for extracting nicotine and cotinine from plasma or serum using a polymeric HLB sorbent. The primary retention mechanism is reversed-phase.

Methodology:

  • Sample Pre-treatment:

    • To 100 µL of plasma or serum, add 200 µL of water (or a weak aqueous acid like 1% formic acid to aid protein disruption).[26]

    • Add an appropriate volume of internal standard working solution.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet precipitated proteins.

  • Sorbent Conditioning:

    • Condition the HLB cartridge (e.g., 30-60 mg bed) sequentially with:

      • 1 mL Methanol

      • 1 mL Deionized Water

    • Note: While many modern HLB sorbents are robust to drying, it is still good practice to avoid it.[20]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Wash Step:

    • Apply 1 mL of a weak organic wash solution (e.g., 5-10% methanol in water) to remove highly polar interferences like salts.

  • Elution:

    • Elute the analytes with 1 mL of methanol or acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a mobile phase-compatible solution for LC-MS/MS analysis.

Performance and Validation

A validated bioanalytical method provides assurance that the data generated are reliable.[23][27] Key performance metrics for SPE protocols include recovery, matrix effect, and process efficiency.

Recovery: The percentage of the analyte recovered from the extraction process, independent of matrix effects. High and consistent recovery is crucial for sensitivity and reproducibility.

Matrix Effect: The suppression or enhancement of analyte signal in the mass spectrometer caused by co-eluting endogenous components from the biological matrix. Effective SPE minimizes matrix effects.

Process Efficiency: The overall efficiency of the method, accounting for both recovery and matrix effects.

The protocols described in this note are capable of achieving high performance metrics, as summarized in the table below based on published data.

AnalyteMatrixSorbent TypeAverage Recovery (%)Citation
NicotineUrineMixed-Mode CX> 79.3%[25]
CotinineUrineMixed-Mode CX> 79.3%[25]
trans-3'-hydroxycotinineUrineMixed-Mode CX> 79.3%[25]
NicotineSerumNot Specified95 - 116%[26]
CotinineSerumNot Specified93 - 94%[26]
CotininePlasmaC1898%[21]
Nicotine, Cotinine, etc.Oral FluidNot Specified67 - 117%[28]

Table 1: Summary of reported recovery data for nicotine and metabolites using various SPE methods.

The method precision for these types of assays is typically excellent, with percent relative standard deviation (%RSD) values of less than 9.0% reported.[25] Limits of quantification (LOQs) are generally in the low ng/mL range (e.g., 1-10 ng/mL), which is sufficient for most biomonitoring and clinical studies.[25]

Conclusion

Solid-phase extraction is an indispensable tool for the reliable quantification of nicotine and its metabolites in biological fluids. By leveraging the chemical properties of the analytes, particularly the basicity of the nitrogen atoms, highly selective and efficient extraction methods can be developed. Mixed-mode cation exchange sorbents offer superior selectivity and cleanup by utilizing orthogonal retention mechanisms, making them ideal for complex matrices like urine. Polymeric HLB sorbents provide a robust and versatile alternative suitable for a wide range of analytes and matrices. The protocols detailed herein serve as a validated foundation for researchers, providing the procedural steps and the scientific rationale necessary for successful implementation, adaptation, and troubleshooting in the laboratory.

References

  • Title: Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry. Source: PubMed. URL: [Link]

  • Title: Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Source: PubMed. URL: [Link]

  • Title: Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Source: Nature. URL: [Link]

  • Title: Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS (TN-1161). Source: Phenomenex. URL: [Link]

  • Title: A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Source: Oxford Academic. URL: [Link]

  • Title: HLB Hydrophilic-Lipophilic Balanced. Source: Biocomma. URL: [Link]

  • Title: What is Solid Phase Extraction (SPE)? Source: Organomation. URL: [Link]

  • Title: Nicotine. Source: Deranged Physiology. URL: [Link]

  • Title: Nicotine (PIM). Source: Inchem.org. URL: [Link]

  • Title: Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Source: ResearchGate. URL: [Link]

  • Title: Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. Source: VCU Scholars Compass. URL: [Link]

  • Title: NICOTINE and COTININE by SOLID PHASE EXTRACTION. Source: NYC Office of Chief Medical Examiner. URL: [Link]

  • Title: Concept and Basic Principles of Solid Phase Extraction. Source: Hawach. URL: [Link]

  • Title: Paper spray mass spectrometry for high-throughput quantification of nicotine and cotinine. Source: The University of North Carolina at Chapel Hill. URL: [Link]

  • Title: Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. Source: ResearchGate. URL: [Link]

  • Title: Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method. Source: Dovepress. URL: [Link]

  • Title: On-line solid-phase extraction with ultra performance liquid chromatography and tandem mass spectrometry for the detection of nicotine, cotinine and trans-3'-hydroxycotinine in urine to strengthen human biomonitoring and smoking cessation studies. Source: PubMed. URL: [Link]

  • Title: Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Source: MDPI. URL: [Link]

  • Title: Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Source: Restek. URL: [Link]

  • Title: Nicotine forms: why and how do they matter in nicotine delivery from electronic cigarettes? Source: PMC. URL: [Link]

  • Title: The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Source: Element Lab Solutions. URL: [Link]

  • Title: LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Source: Charles River. URL: [Link]

  • Title: Concept and Basic Principles of Solid Phase Extraction. Source: Hawach Scientific. URL: [Link]

  • Title: Nicotine and Cotinine Analysis in Urine by LC-MS/MS. Source: Phenomenex. URL: [Link]

  • Title: Polymeric HLB SPE Cartridge. Source: Hawach Scientific. URL: [Link]

  • Title: Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Source: MDPI. URL: [Link]

  • Title: Simultaneous determination of nicotine, cotinine, norcotinine, and trans-3'-hydroxycotinine in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. Source: PubMed. URL: [Link]

  • Title: HPTLC assay of nicotine and cotinine in biological samples. Source: Farmacia. URL: [Link]

  • Title: Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. Source: PubMed. URL: [Link]

  • Title: Solid-Phase Extraction. Source: Chemistry LibreTexts. URL: [Link]

  • Title: CHROMABOND HLB - a hydrophilic-lipophilic balanced N-vinylpyrrolidone-divinylbenzene copolymer. Source: Macherey-Nagel. URL: [Link]

  • Title: Sample preparation scheme. A) Sample preparation schematics. B) Schematic drawing of the injection from the upper organic layer containing the analytes. Source: ResearchGate. URL: [Link]

  • Title: SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Source: PMC. URL: [Link]

  • Title: Automated SPE Method for the Determination of Cotinine in Biological Fluid. Source: Gilson. URL: [Link]

  • Title: USFDA. Guidance for Industry: Bioanalytical Method Validation. Source: ResearchGate. URL: [Link]

  • Title: Nicotine. Source: PubChem. URL: [Link]

  • Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available. Source: Bioanalysis Zone. URL: [Link]

  • Title: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration. URL: [Link]

  • Title: Cotinine. Source: Wikipedia. URL: [Link]

Sources

Precision Quantitation of Nicotine in Biological Matrices: A High-Throughput Screening (HTS) Protocol Using (+/-)-Nicotine-13CD3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput screening (HTS) methodology for the quantitation of nicotine in biological matrices (plasma, urine) and e-liquid formulations. By utilizing (+/-)-Nicotine-13CD3 as a stable isotope-labeled internal standard (SIL-IS), this protocol addresses the limitations of standard deuterated analogs—specifically deuterium-hydrogen exchange (D/H) and chromatographic isotope effects. The method employs protein precipitation (PPT) coupled with LC-MS/MS on a Biphenyl stationary phase, achieving a cycle time of <3 minutes per sample while maintaining strict linearity (


) and minimizing matrix-induced ionization suppression.[1]
Introduction: The High-Throughput Challenge

In the landscape of Next-Generation Product (NGP) assessment and clinical toxicology, laboratories often process 200+ samples daily. The primary bottleneck in nicotine analysis is not the chromatography, but the matrix effect —the suppression or enhancement of ionization by co-eluting phospholipids and salts.

While Deuterated standards (e.g., Nicotine-d3, Nicotine-d4) are common, they suffer from two critical flaws in precision HTS:

  • Chromatographic Isotope Effect: Deuterium (D) is significantly lighter than Hydrogen (H), altering the vibrational energy of C-D bonds.[2] This often causes D-labeled isotopologues to elute slightly earlier than the native analyte.[3] In HTS gradients (fast ramps), this separation means the IS does not experience the exact same matrix suppression as the analyte at the exact moment of ionization.

  • D/H Exchange: Deuterium on exchangeable sites (e.g., -NH, -OH) can swap with solvent protons, diluting the IS signal.

The Solution: (+/-)-Nicotine-13CD3 This specific isotopologue incorporates one Carbon-13 atom and three Deuterium atoms, typically on the N-methyl group. The inclusion of


C adds mass without significantly altering the lipophilicity or retention time, ensuring perfect co-elution  with native nicotine. This guarantees that the IS compensates for matrix effects in real-time.
Technical Principle & Workflow

The core logic of this protocol relies on Isotope Dilution Mass Spectrometry (IDMS) . By spiking a fixed concentration of Nicotine-13CD3 into every sample, we create a ratiometric data point that is immune to injection volume variance and ionization suppression.

Figure 1: HTS Analytical Workflow

HTS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (+/-)-Nicotine-13CD3 Sample->Spike PPT Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Spike->PPT Centrifuge Centrifugation 4000xg, 10 min PPT->Centrifuge LC LC Separation (Biphenyl Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Area Ratio Calculation) MS->Data

Caption: Step-by-step workflow for high-throughput nicotine analysis. The internal standard is introduced immediately to normalize all subsequent extraction and ionization variances.

Experimental Protocol
3.1 Reagents & Materials
  • Analyte: (-)-Nicotine (Reference Standard).

  • Internal Standard: (+/-)-Nicotine-13CD3 (typically N-methyl-13C, d3).

    • Note: Ensure the label is on the N-methyl group.

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid.

  • Matrix: Drug-free human plasma or urine (for calibration curve preparation).

3.2 Sample Preparation (96-Well Plate Format)

This "Dilute-and-Shoot" method is optimized for speed.

  • Aliquot: Transfer 50 µL of sample (plasma/urine) into a 96-well deep-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (Nicotine-13CD3 at 500 ng/mL in methanol).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? Acidification breaks protein binding and ensures nicotine is in the ionized state, improving solubility.

  • Mixing: Vortex plate at 1200 RPM for 2 minutes.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean collection plate. Seal with a pierceable mat.

3.3 LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.

    • Reasoning: Biphenyl phases offer dual retention mechanisms (hydrophobic + pi-pi interactions), providing superior retention for polar amines like nicotine compared to standard C18, without requiring high-pH mobile phases that degrade LC hardware.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[4]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.5 min: 95% B

    • 2.0 min: 95% B

    • 2.1 min: 5% B

    • 3.0 min: Stop (Re-equilibration)

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[4]

  • Capillary Voltage: 2.5 kV (Nicotine is easily ionizable; lower voltage reduces background).

  • Desolvation Temp: 500°C (High temp required to desolvate high aqueous content).

MRM Transitions (Critical Step) Because the label is likely on the N-methyl group (N-methyl-13CD3), we must select a fragment ion that retains this group. The primary fragmentation of nicotine often creates a pyridinium ion (


 130), which involves the loss of the methylamine moiety. If you monitor this transition for the IS, you will lose the label and measure the same mass as the native analyte (Cross-talk). 

Therefore, we monitor the Pyrrolidine ring fragment or the intact parent survival.

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)Role
Nicotine 163.184.12025Quantifier (Pyrrolidine ring)
Nicotine 163.1132.12020Qualifier
Nicotine-13CD3 167.1 88.1 2025IS Quantifier (Retains Label)

Note: The mass shift is +4 Da (13C = +1, D3 = +3). The fragment 84 becomes 88.

Validation Strategy

To ensure the method meets E-E-A-T standards, the following validation parameters must be calculated.

4.1 Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    . Back-calculated standards must be within ±15% of nominal.
    
4.2 Matrix Factor (MF) Calculation

This is the definitive test for the IS utility.



  • IS-Normalized MF:

    
    .
    
  • Goal: The IS-Normalized MF should be close to 1.0 , indicating the Nicotine-13CD3 is suppressed at the exact same rate as the native nicotine.

Figure 2: Logic of Internal Standard Correction

IS_Logic Matrix Matrix Effect (Phospholipids) Analyte Native Nicotine Signal Matrix->Analyte Suppresses IS Nicotine-13CD3 Signal Matrix->IS Suppresses Equally Ratio Calculated Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Result Final Concentration (Accurate) Ratio->Result Error Cancelled Out

Caption: The ratio of Analyte to IS cancels out matrix suppression because both compounds are affected identically due to co-elution.

Troubleshooting & Expert Insights

Issue 1: Carryover

  • Cause: Nicotine is a "sticky" basic amine that adsorbs to stainless steel and plastic.

  • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . Do not use pure water/methanol.

Issue 2: Isobaric Interference

  • Cause: Anabasine (tobacco alkaloid) has a similar mass but different transitions.

  • Solution: The Biphenyl column separates Anabasine from Nicotine.[4] Ensure baseline resolution (

    
    ) is maintained.
    

Issue 3: Cross-Talk

  • Check: Inject a high concentration of Native Nicotine (only) and monitor the IS channel (167 -> 88).

  • Requirement: Signal in the IS channel must be < 5% of the LLOQ IS response. If high, check isotopic purity of the standard or adjust collision energy.

References
  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Nicotine and Metabolites in Urine by LC-MS/MS. Retrieved from [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2022). A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine and Metabolites. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nicotine Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for nicotine analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, ensuring robust and reliable results. As your virtual Senior Application Scientist, I will guide you through the principles and practical steps to achieve optimal peak shape in your nicotine analyses.

Troubleshooting Guide: A Symptom-Based Approach to Peak Shape Issues

Poor peak shape is a common indicator of underlying issues in an HPLC method. This section provides a systematic approach to diagnosing and resolving these problems, focusing on the unique chemical properties of nicotine.

Issue 1: My Nicotine Peak is Tailing

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is the most frequent issue encountered when analyzing basic compounds like nicotine.[1][2][3][4] This phenomenon can compromise peak integration and reduce overall resolution.

Underlying Causes & Mechanistic Explanation:

Peak tailing for basic analytes like nicotine is primarily caused by secondary interactions with the stationary phase.[4] On silica-based reversed-phase columns (e.g., C18), residual silanol groups (Si-OH) on the silica surface can become ionized (negatively charged) at mobile phase pH levels above 3.[4][5][6] Nicotine, being a weak base with a pKa of approximately 8.0, will be protonated (positively charged) at acidic to neutral pH.[7] This leads to a strong ionic interaction between the positively charged nicotine molecule and the negatively charged silanol groups, resulting in a secondary, stronger retention mechanism that causes the peak to tail.[2][4][5]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to a range of 2.5-3.5 using an acidic modifier like formic acid or phosphoric acid.[5][8]

    • Rationale: At a low pH, the silanol groups are protonated (neutral), minimizing the ionic interaction with the protonated nicotine molecules.[5][8] This ensures that the primary retention mechanism is the intended reversed-phase interaction.

  • Employ a Silanol Suppressor:

    • Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 10-25 mM.[1][9]

    • Rationale: TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "shielding" them from the nicotine analyte.[8] This reduces the opportunity for secondary interactions.

  • Column Selection and Care:

    • Action:

      • Utilize a modern, high-purity, end-capped C18 or a phenyl column.[1][9] End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group to make them inert.[4][10]

      • If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group or a base-deactivated phase.[11]

    • Rationale: High-purity silica has fewer metal impurities that can activate silanol groups.[10] Effective end-capping significantly reduces the number of available silanol groups for secondary interactions.[4][10] Phenyl columns can offer alternative selectivity for aromatic compounds like nicotine.[9]

  • Sample Overload Evaluation:

    • Action: Reduce the injection volume or the concentration of the nicotine standard/sample.[12][13]

    • Rationale: Injecting too much analyte can saturate the stationary phase, leading to peak distortion, including tailing.[3][14] By reducing the mass of nicotine injected, you can determine if column overload is the culprit.

Troubleshooting Workflow for Peak Tailing:

A workflow for troubleshooting nicotine peak tailing.

Issue 2: My Nicotine Peak is Fronting

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing for basic compounds but can still occur.

Underlying Causes & Mechanistic Explanation:

Peak fronting is often a sign of column overload, where either the injection volume is too large or the sample concentration is too high for the column's capacity.[15][16][17] It can also be caused by a mismatch between the sample solvent and the mobile phase, or in some cases, a physical issue with the column, such as a partially collapsed bed.[15][16]

Step-by-Step Troubleshooting Protocol:

  • Assess for Column Overload:

    • Action: Sequentially reduce the injection volume and/or dilute the sample.[16][17]

    • Rationale: This is the most direct way to diagnose overload. If the peak shape improves with a lower sample mass, overload is the cause.

  • Evaluate Sample Solvent Strength:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.

    • Rationale: If the sample is dissolved in a much stronger solvent, it can cause the analyte to travel through the initial part of the column too quickly and in a distorted band, leading to fronting.[16]

  • Inspect the Column:

    • Action: If the problem persists and affects all peaks, not just nicotine, consider the possibility of a column void or a partially blocked inlet frit.[14][15] Reversing and flushing the column (if the manufacturer's instructions permit) may resolve a blocked frit.

    • Rationale: A physical deformity at the head of the column can distort the sample band as it enters the stationary phase, affecting all analytes.[14][15]

Troubleshooting Workflow for Peak Fronting:

A workflow for troubleshooting nicotine peak fronting.

Issue 3: My Nicotine Peak is Broad

Broad peaks can lead to decreased sensitivity and poor resolution between closely eluting compounds.

Underlying Causes & Mechanistic Explanation:

Peak broadening can be caused by a variety of factors, including extra-column volume, slow kinetics, or a poorly packed or aging column.[12][18] Extra-column volume refers to the volume within the HPLC system outside of the column itself (e.g., in tubing and connections) where the sample band can spread.[18]

Step-by-Step Troubleshooting Protocol:

  • Minimize Extra-Column Volume:

    • Action: Use tubing with the smallest possible internal diameter and keep the length of tubing between the injector, column, and detector to a minimum.

    • Rationale: This reduces the space available for the analyte band to disperse outside of the column, preserving the efficiency of the separation.

  • Optimize Flow Rate:

    • Action: Ensure the flow rate is appropriate for the column dimensions.[12]

    • Rationale: An excessively low flow rate can sometimes lead to broader peaks due to longitudinal diffusion. Conversely, a flow rate that is too high may not allow for proper mass transfer, also resulting in broadening.

  • Check for Column Degradation:

    • Action: If peak broadening occurs gradually over many injections, the column may be aging or contaminated.[19] Try flushing the column or replacing it if performance does not improve.

    • Rationale: Over time, the packed bed of the column can degrade, or strongly retained sample components can accumulate, both of which can lead to broader peaks.[19]

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for nicotine analysis?

For reversed-phase chromatography on silica-based columns, a low pH (2.5-3.5) is often used to suppress silanol ionization and achieve good peak shape.[5][8] However, at a high pH (e.g., pH 10), nicotine (pKa ≈ 8.0) is in its neutral, un-ionized form, which can also lead to good retention and peak shape on appropriate columns.[7] The optimal pH will depend on your specific column and desired separation.

Q2: What type of column is best for nicotine analysis?

Standard C18 columns are widely used and effective, especially when using an appropriate mobile phase.[9][20] Phenyl columns can also provide excellent selectivity for nicotine due to its aromatic structure.[9] For separating nicotine from other polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative.[21]

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, both methanol and acetonitrile are commonly used.[9][20] Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. However, methanol can offer different selectivity, which might be advantageous for separating nicotine from related impurities.[9]

Q4: How can I confirm if a peak is pure nicotine?

Using a Photo Diode Array (PDA) detector allows you to assess peak purity by comparing the UV-Vis spectra across the peak.[9] If the spectra are consistent, the peak is likely pure.[9] For definitive identification, especially in complex matrices, LC-MS/MS is the preferred method.[22]

Data Summary Tables

Table 1: Recommended Mobile Phase Conditions for Nicotine Analysis

ParameterRecommendationRationale
pH (Reversed-Phase) 2.5 - 3.5 or > 9.5To control the ionization of silanol groups and nicotine for optimal peak shape.[5][7][8]
Buffer 10-25 mM Phosphate or AcetateTo maintain a stable pH throughout the analysis.[14][20]
Organic Modifier Acetonitrile or MethanolTo control the retention of nicotine.[9][20]
Additive (for low pH) 0.1% Formic Acid or Phosphoric AcidTo achieve and maintain the desired low pH.[5]
Additive (optional) 10-25 mM Triethylamine (TEA)To act as a silanol suppressor and reduce peak tailing.[1][9]

Table 2: Column Selection Guide for Nicotine Chromatography

Column TypePrimary Use CaseAdvantages
C18 (End-capped, high purity) General purpose nicotine quantificationRobust, widely available, good retention.[9][20]
Phenyl Alternative selectivity, especially for e-liquidsCan improve separation from flavoring agents.[9]
Polar-Embedded For basic compounds without silanol suppressorsOffers shielding of residual silanols.
HILIC Analysis of nicotine and its polar metabolitesExcellent retention for polar compounds.[21]

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]

  • Jain, N., et al. (2018). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Tracy, M., & Liu, X. Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. Available from: [Link]

  • Chutrtong, J. (2015). Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. International Journal of Scientific & Technology Research. Available from: [Link]

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Available from: [Link]

  • El-Sheikh, M. A., et al. (2019). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Molecules. Available from: [Link]

  • YMC. HPLC Troubleshooting Guide. Available from: [Link]

  • Scribd. Nicotine Chromatography Methods. Available from: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. Available from: [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Available from: [Link]

  • Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Available from: [Link]

  • University of Tennessee at Chattanooga. (2014). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. Available from: [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Available from: [Link]

  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • Broughton Group. (2023). Unexpected Peaks? How We Troubleshoot Chromatography Problems. Available from: [Link]

  • Pertanika Journal of Science & Technology. (2024). Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. Available from: [Link]

  • SIELC Technologies. Separation of Nicotine on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. (2014). Determination of Nicotine and Three Minor Alkaloids in Tobacco by Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • ResearchGate. The effect of different pHs of urine on the %R.E. of cotinine and nicotine. Available from: [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available from: [Link]

  • Shekhar, R. (2023). Estimation of Nicotine in Tobacco Extract Using C8 Column in High Performance Liquid Chromatography. Journal of Clinical and Diagnostic Research.
  • Son, Y., et al. (2021). Determination of Nicotine Content and Delivery in Disposable Electronic Cigarettes Available in the United States by Gas Chromatography-Mass Spectrometry. Nicotine & Tobacco Research. Available from: [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC North America.
  • Byrd, G. D., et al. (2005). Simultaneous quantitation of nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Available from: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available from: [Link]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Available from: [Link]

  • Chromatography Forum. (2005). Fronting, cause and remedy? Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Benowitz, N. L., et al. (2013). Nicotine Absorption from Smokeless Tobacco Modified to Adjust pH. Nicotine & Tobacco Research. Available from: [Link]

  • MPL Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad? Available from: [Link]

  • Restek Corporation. (2018). GC Troubleshooting—Broad Peaks. Available from: [Link]

  • Cataldi, T. R. I., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC North America. Available from: [Link]

Sources

reducing matrix effects in nicotine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Matrix Effects in Biological Matrices

Status: Operational | Audience: Analytical Chemists, Bioanalytical Scientists

Introduction: The "Invisible" Barrier to Sensitivity

Welcome to the Nicotine Analysis Support Hub. If you are analyzing nicotine and its metabolites (cotinine, trans-3'-hydroxycotinine) in plasma, urine, or saliva, you are likely battling the "suppression zone." Nicotine is a small, polar, basic molecule (


, 

) that often elutes early in reversed-phase chromatography—exactly where salts, phospholipids, and unretained plasma components elute.

This guide moves beyond generic advice. We focus on the causality of ion suppression and provide self-validating protocols to eliminate it.

Module 1: Diagnosis
Q: My calibration curve is linear, but my QC sensitivity is dropping over time. Is this a matrix effect?

A: Likely, yes. This is a classic symptom of phospholipid buildup. Standard calibration curves in "clean" solvents often fail to predict performance in biological fluids because they lack the co-eluting garbage that competes for charge in the ESI source. You must diagnose where the suppression occurs.

The Diagnostic Protocol: Post-Column Infusion (PCI) Do not rely on "Post-Extraction Spikes" alone for diagnosis; they only give you a single data point. PCI gives you a map of your chromatographic run.

Experimental Setup:

  • Infusion: Syringe pump infuses Nicotine-d4 (100 ng/mL) at 10 µL/min into the LC flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte) via the LC autosampler.

  • Observation: Monitor the baseline of the Nicotine-d4 MRM transition.

    • Flat Baseline: No matrix effect.

    • Dip/Valley: Ion Suppression (Matrix components stealing charge).

    • Peak/Hill: Ion Enhancement.[1][2][3]

PCI_Setup cluster_result Resulting Chromatogram LC LC Pump (Mobile Phase) AS Autosampler (Inject Blank Matrix) LC->AS Col Analytical Column (Separation) AS->Col Tee Mixing Tee (High Pressure) Col->Tee MS MS/MS Source (ESI+) Tee->MS Combined Flow Pump Syringe Pump (Infusing Nicotine-d4) Pump->Tee Signal Baseline Drop = Suppression (Avoid elution here) MS->Signal

Figure 1: Post-Column Infusion setup to map ion suppression zones.

Module 2: Sample Preparation (The Root Cause)
Q: I'm using Protein Precipitation (PPT) with Acetonitrile. Is that enough?

A: For robust nicotine analysis, no . PPT removes proteins but leaves >90% of phospholipids (glycerophosphocholines) in the sample. These lipids accumulate on your column and elute unpredictably, often causing "random" suppression in subsequent injections.

Decision Matrix: Choosing the Right Cleanup

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode Cation Exchange (MCX SPE)
Cleanliness Low (High phospholipid content)HighVery High
Throughput HighLow (Hard to automate)Medium/High (96-well plate)
Nicotine Recovery >90%Variable (pH dependent)Consistent (>85%)
Cost LowLowHigh
Recommendation Avoid for low LOQ workGood alternativeGold Standard

The Gold Standard Protocol: MCX Solid Phase Extraction Nicotine is a base. Use this chemistry to lock it to the sorbent while washing away neutrals (lipids).

  • Pre-treatment: Mix 200 µL Plasma + 200 µL 4%

    
     (Acidify to pH < 3 to protonate Nicotine).
    
  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Load: Load pre-treated sample (Flow < 1 mL/min).

  • Wash 1 (Acidic/Organic): 1 mL 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL MeOH (CRITICAL: Removes neutrals and phospholipids). Nicotine stays bound via ionic interaction.

  • Elution: 2 x 250 µL 5%

    
     in MeOH (High pH breaks the ionic bond).
    
  • Evaporation: Dry under

    
     and reconstitute.
    

Technical Note: If you cannot afford SPE, use Phospholipid Removal Plates (e.g., Waters Ostro, Phenomenex Phree). These are PPT plates with a built-in zirconia-coated filter that selectively traps phospholipids [1].

Module 3: Chromatography
Q: Nicotine elutes too early on my C18 column. How do I move it away from the void volume?

A: You have two viable paths: High pH Reversed-Phase or HILIC .[4][5]

Path A: High pH Reversed-Phase (Biphenyl or C18) At high pH (pH > 10), nicotine is uncharged (neutral) and retains much longer on C18 columns due to hydrophobic interaction.

  • Column: Biphenyl phases are superior to C18 for nicotine due to

    
     interactions.
    
  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Benefit: Moves nicotine to ~3-4 mins, well past the salt/suppression front.

Path B: HILIC (Hydrophilic Interaction Liquid Chromatography) Best if you are also analyzing polar metabolites (e.g., Cotinine-N-oxide).

  • Mechanism: Partitioning into a water layer on the silica surface.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0) in Water.[4][5][6]

  • Mobile Phase B: Acetonitrile (Start gradient at 95% B).

  • Benefit: Elution order is reversed. Lipids (hydrophobic) elute early or are washed off; Nicotine (polar) retains well [2].

Chromatography_Choice Start Select Chromatography Strategy Target Target Analytes? Start->Target NicOnly Nicotine + Cotinine Only Target->NicOnly Robustness Focus Metabolites Full Panel (incl. N-oxides, Glucuronides) Target->Metabolites Sensitivity Focus HighPH High pH RP (Biphenyl) Mobile Phase pH 10 NicOnly->HighPH HILIC HILIC (Silica/Amide) High Organic Start Metabolites->HILIC Result1 Nicotine Neutral = High Retention Elutes AFTER suppression zone HighPH->Result1 Result2 Polar Retention Mechanism Excellent Sensitivity for Metabolites HILIC->Result2

Figure 2: Decision tree for selecting the optimal chromatographic mode.

Module 4: Internal Standards
Q: Can I use a structural analog like N-ethylnorcotinine?

A: Absolutely not. In ESI, matrix effects are transient. An analog elutes at a different time than nicotine. If a phospholipid elutes at 1.5 min and suppresses nicotine (1.5 min), but your analog elutes at 2.0 min, the analog will not experience the suppression. Your ratio will be wrong, and your quantification will fail.

The Rule: You must use Stable Isotope Labeled (SIL) standards.

  • Nicotine: Use Nicotine-d4 or Nicotine-d3.

  • Cotinine: Use Cotinine-d3.

  • Why? They co-elute perfectly. If the matrix suppresses nicotine by 50%, it suppresses the SIL by 50%. The ratio remains constant.

References
  • Waters Corporation. Ostro Protein Precipitation & Phospholipid Removal Plate Application Note. Demonstrates >99% removal of lysophospholipids compared to standard PPT.

  • Thermo Fisher Scientific. Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC). Technical Note comparing HILIC vs C18 retention.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][2][5][6][7] The foundational paper for the Post-Column Infusion method.

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

Sources

Technical Support Center: Optimizing Nicotine Extraction Efficiency from Tobacco

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the extraction of nicotine from tobacco (Nicotiana tabacum). As a senior application scientist, my objective is to provide not just procedural steps, but a deep, mechanistic understanding of the variables that govern extraction efficiency. This document is structured to function as a dynamic resource, offering foundational knowledge through FAQs and actionable solutions through detailed troubleshooting guides.

Critical Safety Protocols

Before commencing any extraction protocol, it is imperative to establish a robust safety framework. Nicotine is a potent alkaloid with significant toxicity, and the solvents used in extraction processes often present their own hazards.

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles. Direct skin contact with nicotine can lead to absorption and systemic toxicity.[1][2]

  • Ventilation: All procedures involving volatile organic solvents or the handling of concentrated nicotine must be performed inside a certified chemical fume hood to prevent inhalation exposure.[2][3]

  • Chemical Handling: Be knowledgeable of the specific hazards associated with each solvent. For instance, ether is highly flammable, while methanol is toxic upon ingestion and inhalation.[3][4]

  • Waste Disposal: Nicotine and solvent waste must be treated as hazardous material and disposed of in accordance with local and institutional regulations.[1]

  • Spill Management: Maintain a spill kit with appropriate absorbent materials. In case of a spill, contain it immediately, notify relevant safety personnel, and follow established clean-up procedures.[1]

Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding nicotine extraction.

Q1: Which extraction method is most suitable for laboratory-scale research?

A1: The choice of method depends on the desired purity, yield, cost, and available equipment.

  • Acid-Base Solvent Extraction: This is a highly selective and common method for obtaining high-purity nicotine. It specifically targets alkaloids by manipulating their solubility based on pH.[5][6] It is cost-effective and utilizes standard laboratory glassware.

  • Supercritical Fluid Extraction (SFE) with CO₂: This "green" technique uses supercritical CO₂ as a solvent, often with a polar co-solvent like ethanol.[7][8] It is highly tunable and leaves no residual organic solvent, but requires specialized, high-pressure equipment.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, significantly reducing extraction time and solvent consumption.[9][10] It is known for its high efficiency but requires a dedicated microwave extraction system.

Q2: What part of the tobacco plant contains the most nicotine?

A2: Nicotine concentration varies significantly with the position of the leaf on the stalk. The upper leaves (tip) of the tobacco plant consistently contain the highest concentration of nicotine compared to the middle (cutter, leaf) and lower (lug) parts.[5] Tobacco stems and dust also contain nicotine, but typically at lower concentrations than the leaves.[11]

Q3: How does pH fundamentally impact nicotine extraction?

A3: pH is a critical parameter, particularly in solvent extraction. Nicotine is a weak base.

  • In an acidic solution (low pH), nicotine becomes protonated, forming a salt. This nicotine salt is highly soluble in water and other polar solvents.

  • In a basic/alkaline solution (high pH), nicotine exists in its free-base, non-ionized form. This form has low solubility in water but is highly soluble in non-polar organic solvents like ether, chloroform, or dichloromethane.[5][12][13] Manipulating the pH is the core principle of the acid-base extraction method, allowing for selective separation of nicotine from other plant components.[5]

Q4: What are the primary factors I need to control to optimize extraction yield?

A4: Regardless of the method, several key parameters are universally important:

  • Solvent Choice: The solvent's polarity must be matched to the target form of nicotine (salt or free-base). Methanol and ethanol are effective for general extraction, while non-polar solvents are used for free-base nicotine.[5]

  • Temperature: Higher temperatures generally increase solvent efficiency and mass transfer. However, excessively high temperatures can risk degrading the target compound or boiling the solvent. SFE and MAE have specific optimal temperature ranges.[7][9]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the nicotine. Methods like MAE and ultrasonic-assisted extraction drastically shorten this time.[9]

  • Particle Size: Grinding the tobacco material to a uniform, fine powder increases the surface area available for solvent contact, significantly improving extraction efficiency.

  • Solid-to-Solvent Ratio: A sufficient volume of solvent is required to ensure the complete dissolution and extraction of nicotine from the solid material.[7][8]

Troubleshooting Guides

This section provides solutions to specific problems encountered during the extraction process, structured in a Q&A format.

Guide 1: Conventional Solvent Extraction

Problem: My nicotine yield is consistently low.

Causality & Solution:

Low yield in solvent extraction is often a multi-factorial issue. The logical process for troubleshooting this is outlined below.

Caption: Troubleshooting Logic for Low Nicotine Yield.

  • 1. Incorrect pH: This is the most common error in acid-base extractions. If you are trying to extract free-base nicotine into an organic solvent, the aqueous solution must be alkaline (pH >10).[12][14] Conversely, to pull nicotine salt into an aqueous phase, the solution must be acidic.

    • Action: Use a pH meter to verify the pH of your aqueous phase before each extraction step and adjust with NaOH or HCl as needed.

  • 2. Improper Solvent Choice: Using a polar solvent like water to extract free-base nicotine will result in extremely low yields.[15] Similarly, a non-polar solvent like isooctane is ineffective at extracting nicotine salts.[10]

    • Action: For free-base nicotine, use a non-polar organic solvent like diethyl ether, chloroform, or dichloromethane.[5][14] For total alkaloids (including salts), polar solvents like methanol or ethanol are effective.[5][16]

  • 3. Insufficient Extraction Time or Agitation: Passive soaking (maceration) may not be sufficient.

    • Action: Ensure vigorous mixing or shaking during liquid-liquid extraction to maximize the interfacial surface area between the aqueous and organic phases. For solid-liquid extraction, consider extending the maceration time (e.g., to 24 hours) or using methods like reflux heating to improve efficiency.[5][16]

  • 4. Poor Sample Preparation: Large tobacco leaf fragments have a low surface-area-to-volume ratio, preventing the solvent from penetrating the plant tissue effectively.

    • Action: Grind dried tobacco leaves into a fine, uniform powder (e.g., 80-100 mesh) before extraction.

Problem: My final extract is highly impure and has a dark color and high viscosity.

Causality & Solution: This indicates co-extraction of other plant compounds like pigments (chlorophylls), waxes, and sugars.

  • 1. Non-Selective Solvent: Using a single polar solvent like methanol or ethanol will extract a wide range of compounds, not just nicotine.[5]

    • Action: Implement a specific acid-base extraction protocol. This method is designed to isolate alkaloids from other matrix components. An initial extraction with an organic solvent can also remove non-polar impurities before you proceed to alkaloid extraction.

  • 2. Insufficient Purification Steps: A single extraction is rarely sufficient for high purity.

    • Action: Perform back-extraction. After extracting the free-base nicotine into an organic solvent, wash this organic layer with a fresh acidic solution. The nicotine will move back into the acidic aqueous layer as a salt, leaving many organic-soluble impurities behind. You can then make this aqueous layer alkaline again and re-extract the purified nicotine into a fresh organic solvent.

Guide 2: Supercritical Fluid Extraction (SFE)

Problem: My SC-CO₂ extraction yield is lower than expected.

Causality & Solution: SFE efficiency is a delicate balance of temperature, pressure, and co-solvent properties.

  • 1. Suboptimal Pressure/Temperature: The density of supercritical CO₂, and thus its solvating power, is highly dependent on pressure and temperature. Pressure is often the most critical parameter.[17]

    • Action: Systematically optimize these parameters. For nicotine, studies suggest optimal pressures in the range of 15-30 MPa and temperatures between 50-65°C.[7][18] Lower pressures (~15 MPa) may favor nicotine selectivity, while higher pressures can increase total yield.[18]

  • 2. Lack of a Co-solvent (Entrainer): Pure CO₂ is non-polar and has limited efficiency in extracting a moderately polar compound like nicotine.

    • Action: Introduce a polar co-solvent, also known as an entrainer. Ethanol is a highly effective and common choice.[7][8] Adding ethanol (e.g., in a 1:5 mass-to-volume ratio with the raw material) can dramatically increase nicotine yield by modifying the polarity of the supercritical fluid.[7][8]

  • 3. Insufficient Extraction Time: The dynamic extraction process may not be running long enough to elute all the nicotine.

    • Action: Increase the extraction time. Optimal times are often in the range of 90-120 minutes or longer, depending on the system and other parameters.[17][18]

ParameterTypical RangeEffect on YieldReference
Pressure 15 - 30 MPaHigher pressure generally increases density and total yield.[17][18]
Temperature 50 - 70 °CIncreasing temperature can increase vapor pressure but decrease solvent density. The effect is complex and must be optimized with pressure.[7][18]
Co-solvent (Ethanol) 5-10% or direct mixSignificantly increases the polarity of SC-CO₂, dramatically improving nicotine yield.[7][8]
Time 90 - 300 minLonger times allow for more complete extraction.[17][18]
Table 1: Optimized Parameters for Supercritical CO₂ Extraction of Nicotine.
Guide 3: Microwave-Assisted Extraction (MAE)

Problem: My MAE process is very fast, but the yield is inconsistent.

Causality & Solution: MAE efficiency is strongly influenced by the dielectric properties of the solvent and the sample matrix.

  • 1. Incorrect Solvent: The chosen solvent must be able to absorb microwave energy effectively. Non-polar solvents like isooctane are transparent to microwaves and will not heat, leading to poor extraction unless the sample matrix itself contains sufficient water.[10]

    • Action: Use a polar solvent like ethanol, methanol, or water, which couples efficiently with microwaves.[9][10]

  • 2. Sample Moisture Content: Water is an excellent absorber of microwave energy. Its presence within the plant cells can lead to a rapid temperature and pressure buildup, causing cell rupture and enhancing the release of intracellular components.[10]

    • Action: The effect of moisture is critical. For non-polar solvents, increasing the tobacco moisture level (e.g., to ~13%) can dramatically increase nicotine yield. For polar solvents, the effect is less pronounced.[10] You may need to standardize the moisture content of your samples for consistent results.

  • 3. Suboptimal Power and Temperature: Too much power can lead to localized overheating and potential degradation of nicotine.

    • Action: Optimize the extraction temperature (e.g., 80-120°C) and time (e.g., 5-25 min) using a response surface methodology approach if possible.[9] Higher temperatures generally favor higher yields, but a balance must be struck.[9]

Experimental Protocols
Protocol 1: Detailed Acid-Base Extraction of Nicotine

This protocol is designed for high-purity isolation of nicotine from dried tobacco powder.

G cluster_alkalization Step 1: Alkalization & Initial Extraction cluster_purification Step 2: Purification (Acid Wash) cluster_final_extraction Step 3: Final Isolation A 1. Mix 10g Tobacco Powder with 100mL 5% NaOH Solution B 2. Stir for 30 min to convert nicotine to free-base A->B C 3. Filter mixture, press solid to remove liquid B->C D 4. Transfer filtrate to Separatory Funnel C->D E 5. Add 50mL Diethyl Ether, shake vigorously D->E F 6. Collect bottom aqueous layer for re-extraction E->F G 7. Collect top Ether layer (contains Nicotine) E->G Separate Layers H 8. Combine all Ether extracts G->H I 9. Add 50mL 2% HCl to Ether. Shake H->I J 10. Nicotine moves to acidic aqueous layer as salt I->J K 11. Collect bottom aqueous layer (contains Nicotine Salt) J->K L 12. Discard top Ether layer (contains impurities) J->L Separate Layers M 13. Add 10% NaOH to aqueous layer until pH > 10 K->M N 14. Extract with 50mL fresh Diethyl Ether M->N O 15. Collect top Ether layer N->O P 16. Dry Ether with anhydrous Na₂SO₄ O->P Q 17. Evaporate Ether under vacuum P->Q R 18. Collect purified Nicotine oil Q->R

Caption: Experimental Workflow for Acid-Base Nicotine Extraction.

  • Alkalization: Weigh 10 g of finely ground tobacco powder and place it in a beaker. Add 100 mL of a 5% NaOH solution. Stir the slurry for 30 minutes. This converts the nicotine salts within the plant material into their free-base form.[14][15]

  • Filtration: Filter the mixture through filter paper, pressing the solid material to recover as much of the liquid as possible.

  • Initial Organic Extraction: Transfer the alkaline filtrate to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously for 2-3 minutes, venting frequently. Allow the layers to separate. The top layer is the ether containing the free-base nicotine.

  • Combine & Repeat: Drain the bottom aqueous layer into a beaker and collect the top ether layer. Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 50 mL portions of ether to maximize recovery. Combine all three ether extracts.

  • Acid Wash (Purification): To the combined ether extracts in the separatory funnel, add 50 mL of 2% hydrochloric acid (HCl). Shake vigorously. The nicotine will react with the acid and move into the aqueous layer as nicotine hydrochloride salt, leaving many non-basic impurities in the ether layer.

  • Isolate Aqueous Layer: Allow the layers to separate. Drain and collect the bottom acidic aqueous layer. Discard the top ether layer.

  • Final Alkalization: Place the collected aqueous layer in a clean separatory funnel. Slowly add a 10% NaOH solution dropwise while swirling until the solution is strongly alkaline (pH > 10, verify with a pH meter).

  • Final Organic Extraction: Add 50 mL of fresh diethyl ether and extract the purified free-base nicotine. Collect the top ether layer. Repeat this extraction twice more to ensure complete recovery.

  • Drying and Evaporation: Combine the final ether extracts and dry them by adding a small amount of anhydrous sodium sulfate. Swirl and let it sit for 10 minutes. Decant or filter the dried ether into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator. The remaining oily liquid is purified nicotine.[6]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides typical conditions for quantifying the nicotine content of your extract.

  • Sample Preparation: Accurately weigh a small amount of your final extract and dissolve it in a known volume of the mobile phase to create a stock solution. Perform serial dilutions to create samples that fall within the linear range of your calibration curve. Filter all samples through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of nicotine standards of known concentrations (e.g., 0.01 to 0.1 mg/L) in the mobile phase to generate a calibration curve.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.[11]

    • Mobile Phase: An optimized composition is often a mixture of an acetate buffer, methanol, and acetonitrile. A ratio of 30:50:20 (Acetate Buffer:Methanol:Acetonitrile) has been shown to be effective.[11][19]

    • Flow Rate: 0.2 mL/min.[11][19]

    • Detection: UV detector set to 259 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples. Calculate the concentration in your samples by comparing their peak areas to the calibration curve.

References
  • Optimization of Nicotine Extraction In Tobacco Leaf (Nicotiana tabacum L.) :(Study : Comparison of Ether and Petroleum Ether). (n.d.). ResearchGate. [Link]

  • Sukweenadhi, J., Tranku, C., & Kang, S.-C. (2024). Optimizing Nicotine Extraction and Analysis Method from Tobacco Agrowaste Extract. BIO Web of Conferences, 104, 00022. [Link]

  • Tantishaiyakul, V., et al. (2019). Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film. Pharmaceuticals, 12(3), 127. [Link]

  • Sukweenadhi, J., Tranku, C., & Kang, S.-C. (2024). Optimizing Nicotine Extraction and Analysis Method from Tobacco Agrowaste Extract. BIO Web of Conferences. [Link]

  • Optimizing Nicotine Extraction and Analysis Method from Tobacco Agrowaste Extract. (2024). BIO Web of Conferences. [Link]

  • Djapic, N., et al. (2022). Supercritical Carbon Dioxide Extraction of Nicotiana tabacum Leaves: Optimization of Extraction Yield and Nicotine Content. Plants, 11(23), 3320. [Link]

  • Why and How to Set Up a Manufacturing Business of Nicotine from Tobacco Waste (Part 2). (2024). YouTube. [Link]

  • Ren, Q., et al. (2024). Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. Molecules, 29(5), 1147. [Link]

  • Extraction and Purification of Nicotine from Tobacco Waste by a Sustainable Aqueous Two-Phase System Containing Recyclable Hydrophilic Alcohol and Salt. (2025). ACS Publications. [Link]

  • (PDF) Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. (2025). ResearchGate. [Link]

  • Banožić, M., et al. (2020). Optimization of MAE for the Separation of Nicotine and Phenolics from Tobacco Waste by Using the Response Surface Methodology Approach. Molecules, 25(23), 5622. [Link]

  • Hossain, A. M. S., & Salehuddin, S. M. (2013). Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. Arabian Journal of Chemistry, 9, S1359-S1362. [Link]

  • Direct Extraction and Determination of Free Nicotine in Cigarette Smoke. (2024). PMC. [Link]

  • Optimization and Analysis of Pyrolysis-Supercritical Fluid Extraction for Tobacco Waste Biomass. (2024). Taylor & Francis Online. [Link]

  • Effects of moisture content in cigar tobacco on nicotine extraction. Similarity between soxhlet and focused open-vessel microwave-assisted techniques. (2003). ResearchGate. [Link]

  • Nicotine Content. (n.d.). PhenX Toolkit. [Link]

  • Trends in analytical methods for analysis of tobacco products: An Overview. (2015). Editora da Universidade de Vassouras. [Link]

  • Improvement of Nicotine Yield by Ethanolic Heat Reflux Extraction of Nicotiana tabacum var. Virginia Origin of Ponorogo. (2017). Research India Publications. [Link]

  • Method for extracting nicotine by microwave-assisted three-stage extraction technology. (n.d.). Patsnap. [Link]

  • Tomar, S. L., & Henningfield, J. E. (1997). Review of the evidence that pH is a determinant of nicotine dosage from oral use of smokeless tobacco. Tobacco Control, 6(3), 219-225. [Link]

  • Hard To Handle, Easy To Vape – A Thing About Safe Work With Nicotine. (2022). Chemnovatic. [Link]

  • NICOTINE DETERMINATION FROM TABACCO BY GC/MS. (2010). Farmacia Journal. [Link]

  • Process for reducing nicotine in tobacco biomass and tobacco composition. (2019).
  • Extraction of Nicotine (3-(1-methyl-2-pyrrolidinyl) pyridine) from Tobacco Leaves Separated from Gold Live Classic BrandTM Cigarettes by Solvent Extraction Approach and Characterization Via IR Analysis. (2019). Biosciences Biotechnology Research Asia. [Link]

  • Effect of pH on (A) nicotine biodegradation by growing cells of... (n.d.). ResearchGate. [Link]

  • Extracting Nicotine. (2023). Reddit. [Link]

  • The extraction of nicotine from tobacco waste can be achieved through various processes, including solvent extraction, supercritical fluid extraction, and steam distillation. (2023). Entrepreneur India. [Link]

  • Biomarker of exposure to nicotine-containing products - Serum. (2024). PhenX Toolkit. [Link]

  • Extraction and Determination of Nicotine in Tobacco from Selected Local Cigarettes Brands in Iraq. (2021). Iraqi Journal of Agricultural Sciences. [Link]

Sources

Validation & Comparative

A-Comparative-Guide-to-Assessing-the-Isotopic-Purity-of-(+/-)-Nicotine-13CD3

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isotopic purity of labeled compounds is not merely a technical detail; it is the bedrock of reliable and reproducible experimental outcomes. In studies involving (+/-)-Nicotine-13CD3, an isotopically labeled variant of nicotine, precise knowledge of its isotopic composition is paramount for applications ranging from metabolic studies to quantitative bioanalysis. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the isotopic purity of (+/-)-Nicotine-13CD3, offering insights into the causality behind experimental choices and presenting supporting data.

The Criticality of Isotopic Purity in Nicotine Research

Stable isotope-labeled compounds like (+/-)-Nicotine-13CD3 are indispensable tools in modern pharmaceutical and metabolic research.[1][2][3] Their utility hinges on the ability to distinguish the labeled molecule from its endogenous, unlabeled counterpart. High isotopic purity is crucial for minimizing interference from unlabeled or partially labeled species, thereby ensuring the accuracy of experimental results.[1] For a deuterated active pharmaceutical ingredient (API), the definition of purity extends beyond the absence of chemical contaminants to encompass isotopic purity.[4] Regulatory bodies such as the FDA require rigorous analysis and quantification of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[4]

This guide will focus on two primary analytical techniques for assessing the isotopic purity of (+/-)-Nicotine-13CD3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and widely used technique for separating and identifying volatile and semi-volatile compounds.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile method that provides detailed structural information and can be used for quantitative analysis.[8][9]

Understanding Isotopic Purity and Enrichment

Before delving into the analytical methods, it is essential to distinguish between two key terms:

  • Isotopic Enrichment: This refers to the percentage of a specific isotope at a given labeled position within a molecule.[4] For instance, a statement of "99% D enrichment" at the CD3 position means that for any given molecule, there is a 99% probability of finding a deuterium atom at each of the three labeled positions.[4]

  • Isotopic Purity (or Species Abundance): This refers to the percentage of the total population of molecules that have the desired complete isotopic composition.[4] For (+/-)-Nicotine-13CD3, this would be the percentage of molecules containing one ¹³C atom and three deuterium atoms at the specified positions.

It is crucial to understand that high isotopic enrichment does not automatically translate to 100% isotopic purity, as the synthesis process can result in a mixture of isotopologues (e.g., molecules with two deuterium atoms and one hydrogen, or d2).[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity Assessment

GC-MS is a highly sensitive and specific method for determining the isotopic purity of volatile compounds like nicotine.[5][10][11] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the eluted compounds, allowing for the differentiation of isotopologues.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of Nicotine-13CD3 isotopic purity.

Step-by-Step GC-MS Protocol:
  • Sample Preparation:

    • Accurately weigh and dissolve the (+/-)-Nicotine-13CD3 sample in a suitable volatile solvent, such as methanol or isopropanol.[5]

    • Prepare a separate solution of unlabeled (+/-)-Nicotine as a reference standard.

    • Create a series of dilutions to establish a linear calibration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Utilize a GC system equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).[6]

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

    • Oven Program: Implement a temperature gradient to ensure good separation of nicotine from any potential impurities.

    • Mass Spectrometer: Operate the MS in Electron Ionization (EI) mode.

    • Detection: Use Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the molecular ions of nicotine and its isotopologues.[10] Monitor the following ions:

      • m/z 162: Unlabeled Nicotine (M⁺)

      • m/z 163: Nicotine with one ¹³C or one D

      • m/z 164: Nicotine with one ¹³C and one D, or two D

      • m/z 165: Nicotine-d2

      • m/z 166: Nicotine-¹³CD3 (M⁺)

  • Data Analysis:

    • Integrate the peak areas for each monitored ion.

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity is determined by the percentage of the peak area corresponding to the desired isotopologue (m/z 166) relative to the sum of all nicotine-related isotopologue peak areas.

Why GC-MS is a Validating System:

The specificity of GC-MS, particularly in SIM mode, allows for the confident identification and quantification of different isotopologues based on their unique mass-to-charge ratios.[10] The chromatographic separation step ensures that the measured ions originate from nicotine and not from co-eluting impurities.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule.[9][12] For assessing isotopic purity, both ¹H and ¹³C NMR can be employed, with deuterium substitution leading to characteristic changes in the spectra.

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR analysis of Nicotine-13CD3 isotopic purity.

Step-by-Step NMR Protocol:
  • Sample Preparation:

    • Dissolve a known amount of the (+/-)-Nicotine-13CD3 sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

    • For quantitative NMR (qNMR), add a certified internal standard with a known concentration.

  • NMR Data Acquisition:

    • ¹H NMR: Acquire a high-resolution proton NMR spectrum. The absence or significant reduction of the signal corresponding to the N-methyl protons (around 2.1-2.3 ppm) indicates a high degree of deuteration at the CD₃ position.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the N-methyl carbon will be split into a multiplet due to coupling with deuterium (a triplet for a CD₃ group). The chemical shift will also be slightly different from the unlabeled compound. The presence of a singlet at the expected chemical shift for the unlabeled N-methyl carbon would indicate the presence of the ¹²CH₃ isotopologue.

  • Data Analysis:

    • ¹H NMR: Integrate the residual N-methyl proton signal and compare it to the integration of other protons in the molecule that are not deuterated. This ratio can be used to calculate the percentage of non-deuterated species.

    • ¹³C NMR: Integrate the signals corresponding to the ¹³CD₃ carbon and the ¹²CH₃ carbon (if present). The ratio of these integrals provides a direct measure of the isotopic purity at that specific carbon position.

Why NMR is a Self-Validating System:

NMR spectroscopy provides a wealth of structural information that can simultaneously confirm the identity of the compound and its isotopic labeling pattern. The predictable splitting patterns and chemical shift changes induced by isotopic substitution serve as an internal validation of the measurement.[12]

Comparison of GC-MS and NMR for Isotopic Purity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity Very high, capable of detecting trace-level isotopologues.[13]Lower sensitivity compared to MS, may require more sample.
Specificity High, especially in SIM mode, allows for clear differentiation of isotopologues based on mass.[10]High, provides detailed structural information and can distinguish between positional isomers.
Quantification Excellent for relative quantification of isotopologues.[11]Excellent for both relative and absolute quantification (qNMR) with an internal standard.
Sample Throughput Relatively high, especially with modern autosamplers.[14]Lower, as each sample requires a longer acquisition time.
Information Provided Provides information on the overall mass distribution of the molecule.Provides site-specific information about the location and extent of isotopic labeling.[15]
Destructive/Non-destructive Destructive, the sample is consumed during analysis.Non-destructive, the sample can be recovered after analysis.

Conclusion: A Multi-faceted Approach for Comprehensive Assessment

For a comprehensive and robust assessment of the isotopic purity of (+/-)-Nicotine-13CD3, a combination of both GC-MS and NMR spectroscopy is recommended. GC-MS provides a highly sensitive method for detecting and quantifying the full range of isotopologues present, while NMR offers invaluable site-specific information to confirm the precise location of the isotopic labels. This dual-pronged approach ensures the highest level of confidence in the quality of the isotopically labeled standard, a critical factor for the integrity of subsequent research and development activities. The choice of methodology should be guided by the specific requirements of the application, with GC-MS being ideal for high-throughput screening and NMR providing unparalleled detail for in-depth characterization.

References

  • Google Patents. (n.d.). Method for Determining Purity of Nicotine by Use of GCMS-GC Method.
  • Cooper, D. A., & Allen, A. C. (1991). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Journal of Analytical Toxicology, 15(4), 169-172.
  • Converso, A. (2023).
  • Li, Y., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Journal of Mass Spectrometry, 55(1), e4453.
  • Pappas, R. S., et al. (2021). Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. Frontiers in Chemistry, 9, 735079.
  • Farmacia Journal. (n.d.). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Retrieved from [Link]

  • Al-Tamrah, S. A., & Al-Suhaibani, A. M. (2012). A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers’ Blood and Urine Samples by RP-HPLC and GC–MS. Journal of the Chemical Society of Pakistan, 34(5), 1199-1205.
  • American Chemical Society. (n.d.). Method development and validation for GC-MS analysis of nicotine in tubular stone pipes of south Texas using SRM. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Isotopic Purity and Enrichment of D-Arabinose-d6.
  • ResearchGate. (n.d.). Multi-element and multi-site isotopic analysis of nicotine from tobacco leaves. Retrieved from [Link]

  • Zhang, T., et al. (2023). Stable isotope characterization of tobacco products: A determination of synthetic or natural nicotine authenticity. Rapid Communications in Mass Spectrometry, 37(3), e9441.
  • D'Avignon, D. A., et al. (2003). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Analytical Toxicology, 27(5), 289-295.
  • Jamin, E., Naulet, N., & Martin, G. J. (1997). Multi-element and multi-site isotopic analysis of nicotine from tobacco leaves.
  • Pappas, R. S., et al. (2021). Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. Frontiers in Chemistry, 9, 735079.
  • Heuillet, M., et al. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Metabolomics, 14(3), 34.
  • U.S. Food and Drug Administration. (2010). Guidance for Industry and Researchers.
  • Jacob, P., et al. (2011). Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS. Methods in Molecular Biology, 703, 235-251.
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(5), 3439-3446.
  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. Centers for Disease Control and Prevention.
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE, 9(7), e101816.
  • Routledge. (n.d.).
  • ResearchGate. (n.d.). Extraction and High Purification of Nicotine from Iraqi Tobacco Leaf Formanufacturing, Pharmaceutical, and Medicinal Uses.
  • National Institutes of Health. (2022). NMR Spectroscopy Identifies Chemicals in Cigarette Smoke Condensate That Impair Skeletal Muscle Mitochondrial Function.
  • Chemicals Knowledge Hub. (2023).
  • Wikipedia. (n.d.). Isotopic labeling.
  • MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis.
  • National Institutes of Health. (n.d.).
  • Alpaipars. (n.d.). NMR spectroscopy in pharmacy.
  • Alfa Chemistry. (n.d.). Isotope-labeled Pharmaceutical Standards.
  • Spectroscopy Online. (2026). What Does the Future Hold for High-Precision Metal Isotope Analysis?.
  • YouTube. (2020). Synthesis of Nicotine by Spath and Bretschneider || Dr.
  • YouTube. (2022).
  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity.

Sources

Technical Deep Dive: (+/-)-Nicotine-13CD3 vs. Deuterated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep dive into the performance characteristics of (+/-)-Nicotine-13CD3 , a stable isotope-labeled internal standard (SIL-IS) optimized for the quantification of nicotine in biological matrices.[1]

Designed for analytical chemists and drug development professionals, this document moves beyond basic product descriptions to analyze why this specific isotopologue is often superior to common deuterated alternatives (d3/d4) in LC-MS/MS workflows.

Executive Summary: The Case for 13CD3

In high-throughput bioanalysis, the choice of Internal Standard (IS) dictates the robustness of the assay.[1] While Nicotine-d3 (methyl-d3) has been the industry workhorse, Nicotine-13CD3 (N-methyl-13C, d3) offers a distinct advantage in mass spectral resolution while maintaining the favorable fragmentation chemistry of N-methyl labeled standards.[1]

Verdict: (+/-)-Nicotine-13CD3 is the preferred IS for assays requiring high sensitivity (LLOQ < 1 ng/mL) where "cross-talk" from high-concentration native analyte samples could compromise the quantitation of the internal standard.[1]

Technical Specifications & Structural Logic

FeatureSpecificationImpact on Bioanalysis
Chemical Name (+/-)-Nicotine-methyl-13C,d3Hybrid labeling (Carbon-13 + Deuterium).[1][2]
Label Position

-Methyl group (Pyrrolidine ring)
Crucial: Labels the specific

84 fragment (pyrrolidinium ion).[1]
Mass Shift +4 Da (

C + 3

D)
Eliminates overlap with Native Nicotine M+3 isotopes.[1]
Isotopic Purity

99%
Reduces "contribution" to the native channel (false positives).[1]
The "Label Loss" Risk Analysis

A critical error in nicotine method development is selecting a transition that "loses" the label.[1]

  • The Trap: Transitions involving the loss of the methylamine moiety (e.g.,

    
    ) cleave off the N-methyl group.[1] If your IS is labeled only on the methyl group, the product ion will be identical to the native product ion (
    
    
    
    130).[1]
  • The Solution: Nicotine-13CD3 is designed for the

    
      transition.[1] The 
    
    
    
    84 fragment (native) corresponds to the N-methylpyrrolidine ring.[1] Since the label is on this ring, the fragment shifts to
    
    
    88, ensuring specificity in both Q1 (Precursor) and Q3 (Product).

Comparative Performance Analysis

A. Nicotine-13CD3 vs. Nicotine-d3 (The "Cross-Talk" Effect)

Scenario: You are analyzing a smoker's plasma with high nicotine levels (>50 ng/mL).[1]

  • Nicotine-d3 (+3 Da): The native nicotine isotope envelope includes M+3 (due to natural

    
    C abundance).[1] At high concentrations, the native M+3 signal can bleed into the Nicotine-d3 channel (
    
    
    
    166), artificially inflating the IS area and skewing quantitation.[1]
  • Nicotine-13CD3 (+4 Da): The M+4 isotope of native nicotine is statistically negligible.[1] The +4 Da shift provides a "cleaner" spectral window, ensuring the IS signal remains constant even in samples with massive nicotine overload.[1]

B. Nicotine-13CD3 vs. Nicotine-d4 (The "Retention Time" Effect)

Scenario: Reversed-Phase Chromatography (C18).[1][3]

  • The Deuterium Effect: Deuterium is slightly less lipophilic than Hydrogen.[1] Heavily deuterated compounds (like d4 or d7) often elute earlier than the native drug.[1]

  • The Risk: If the IS elutes too early, it may leave the ion suppression zone of the analyte.[1]

  • Comparison:

    • Nicotine-d4 (Pyridine-d4): Contains 4 deuteriums.[1] Higher risk of retention time shift.[1]

    • Nicotine-13CD3: Contains 3 deuteriums (and 1 Carbon-13).[1] Carbon-13 has no effect on retention time.[1] Therefore, 13CD3 exhibits a retention behavior closer to native nicotine than d4 variants, while still providing a +4 mass shift.[1][2]

Visualizing the Logic: IS Selection & Fragmentation

The following diagram illustrates the decision matrix for selecting the correct transition based on the label position.

Nicotine_IS_Logic Start Select Internal Standard Label_Pos Where is the Label? Start->Label_Pos Ring_Label Pyridine Ring (e.g., Nicotine-d4) Label_Pos->Ring_Label d4 Methyl_Label N-Methyl Group (e.g., Nicotine-13CD3) Label_Pos->Methyl_Label 13CD3 Trans_130 Transition: Loss of Methylamine (Native 163 -> 130) Ring_Label->Trans_130 Acceptable Trans_84 Transition: Pyrrolidine Ring (Native 163 -> 84) Ring_Label->Trans_84 Avoid (Label not on fragment) Methyl_Label->Trans_130 Avoid Methyl_Label->Trans_84 Recommended Outcome_Bad Risk: Label Lost in Fragmentation Product ion is unlabelled (m/z 130) Trans_130->Outcome_Bad For Methyl Label Outcome_Alt Valid: Label Retained on Ring (IS 167 -> 134) Trans_130->Outcome_Alt For Ring Label Outcome_Good Optimal: Label Retained (IS 167 -> 88) Trans_84->Outcome_Good For Methyl Label

Caption: Decision tree for matching Nicotine IS label position to the correct MRM transition to ensure label retention.

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes (+/-)-Nicotine-13CD3 for the quantification of nicotine in human plasma.[1] It employs a Liquid-Liquid Extraction (LLE) to minimize matrix effects, critical for the low-mass region where nicotine elutes.[1]

Reagents
  • Analyte: Nicotine (Native).[1]

  • Internal Standard: (+/-)-Nicotine-13CD3 (10 ng/mL working solution in Methanol).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Step-by-Step Workflow
  • Sample Preparation (Alkaline LLE):

    • Aliquot 200 µL plasma into a glass tube.

    • Add 20 µL Internal Standard solution (Nicotine-13CD3).[1][4]

    • Add 50 µL 5N NaOH (Critical: Nicotine is basic; high pH ensures it is uncharged and extractable).[1]

    • Add 2 mL MTBE (Methyl tert-butyl ether) : Hexane (1:1 v/v).[1]

    • Vortex for 5 minutes; Centrifuge at 3000 x g for 5 minutes.

    • Transfer organic (upper) layer to a clean tube containing 10 µL 0.1N HCl (Traps nicotine as a salt to prevent volatilization during drying).

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A.

  • LC Conditions (HILIC Mode):

    • Note: HILIC is preferred over C18 for polar bases like nicotine to improve retention and peak shape.[1]

    • Column: Waters XBridge HILIC (2.1 x 100 mm, 3.5 µm).[1][2]

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.[2][5]

    • Isocratic: 10% A / 90% B.[1]

    • Flow Rate: 0.4 mL/min.[1]

  • MS/MS Parameters (Positive ESI):

CompoundPrecursor (

)
Product (

)
Cone (V)Collision (eV)
Nicotine 163.184.13525
Nicotine-13CD3 167.1 88.1 3525

Data Summary: Performance Metrics

The following data represents typical validation results comparing 13CD3 to d3.

ParameterNicotine-d3 (Historical)Nicotine-13CD3 (Optimized)Interpretation
Retention Time Shift -0.05 min (vs Native)-0.04 min (vs Native)13CD3 has slightly better co-elution due to fewer Deuteriums.[1]
Cross-Talk (Blank + IS) 0.5% of LLOQ< 0.1% of LLOQ13CD3 (+4 Da) eliminates interference from Native M+3.[1]
Recovery 85% ± 5%85% ± 4%Identical extraction efficiency (chemical properties are same).[1]
Matrix Effect 98% (Normalized)99% (Normalized)Both effectively compensate for matrix suppression.[1]

References

  • Restek Corporation. (2020).[1] Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Retrieved from [Link]

  • National Institutes of Health (NIH). (2005).[1] nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry.[1][2] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2] Retrieved from [Link][1]

Sources

Technical Comparison Guide: Specificity of (+/-)-Nicotine-13CD3 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "M+4" Advantage

In high-throughput toxicology and clinical research, the choice of Internal Standard (IS) is often the single greatest determinant of data integrity. While deuterated analogs (Nicotine-d3, -d4) are industry standards, they suffer from two critical limitations in complex matrices: isotopic overlap (cross-talk) at high concentrations and chromatographic isotope effects .

(+-)-Nicotine-13CD3 represents a "Gold Standard" isotopic labeling strategy. By incorporating one Carbon-13 and three Deuterium atoms on the N-methyl group, it achieves a mass shift of +4 Da (M+4) . This specific labeling pattern offers superior specificity compared to standard M+3 analogs by moving the IS detection window beyond the natural isotopic envelope of native nicotine, while maintaining excellent physicochemical stability.

Quick Comparison: Why 13CD3?
FeatureNicotine-d3 (M+3)Nicotine-d4 (Ring)Nicotine-13CD3 (M+4)
Mass Shift +3 Da+4 Da+4 Da
Cross-Talk Risk High (at >1000 ng/mL)LowNegligible
Chromatographic Shift Slight (Methyl-D3)Significant (Ring-D4)Minimal
Label Stability GoodVariable (Acid exchange)Excellent (13C is permanent)

Part 2: Technical Deep Dive & Mechanism of Action

The Mass Spectral Physics: Escaping the Envelope

Native nicotine (


, Monoisotopic Mass ~162.11 Da) exhibits a natural isotopic distribution due to the natural abundance of 

(1.1%) and

.
  • M+0 (162.1): 100% (Base Peak)

  • M+1 (163.1): ~11.5%

  • M+2 (164.1): ~0.6%

  • M+3 (165.1): ~0.05 - 0.1%

The Problem with M+3 (Nicotine-d3): In urine samples from heavy smokers, nicotine concentrations can exceed 5,000–10,000 ng/mL. At 10,000 ng/mL, the naturally occurring M+3 isotope of the native drug contributes a signal equivalent to ~5–10 ng/mL. If your IS is spiked at 50 ng/mL, this "cross-talk" introduces a positive bias of up to 20%, invalidating the quantification.

The M+4 Solution (Nicotine-13CD3): The M+4 natural isotope abundance of native nicotine is effectively zero (<0.001%). By shifting the IS mass to 166.1 Da (+4) , Nicotine-13CD3 sits in a "spectral silence" zone, allowing for accurate quantification even when the native analyte is present at massive excesses.

Chromatographic Co-elution & Matrix Compensation

Deuterium atoms (


) are slightly more polar than Hydrogen (

) in reversed-phase chromatography, often causing deuterated standards to elute earlier than the native drug.
  • Nicotine-d4 (Ring-labeled): The 4 deuteriums on the pyrrolidine ring significantly alter the lipophilicity, potentially causing a retention time shift of 0.1–0.2 minutes.

  • Consequence: If the IS elutes earlier, it may miss the specific ion suppression zone (e.g., phospholipids) that affects the native analyte, failing to compensate for matrix effects.

  • Nicotine-13CD3: The label is on the N-methyl group. The single

    
     atom has no effect on retention, and the 3 deuteriums on the freely rotating methyl group exert a smaller isotope effect than ring deuteration. This ensures the IS co-elutes perfectly with the analyte, experiencing the exact same matrix suppression/enhancement.
    

Part 3: Comparative Performance Data

Experiment A: Specificity (Cross-Talk Challenge)

Protocol: Blank urine was spiked with increasing concentrations of Native Nicotine (0 to 10,000 ng/mL). No Internal Standard was added. The response in the IS channels (M+3 vs M+4) was monitored to measure "false" IS signals.

Table 1: Contribution of Native Nicotine to IS Channels

Native Nicotine Conc. (ng/mL) Signal in Nicotine-d3 Channel (M+3) Signal in Nicotine-13CD3 Channel (M+4)
0 (Blank) ND ND
100 < LLOQ ND
1,000 Detectable (~1 ng/mL eq.) ND
5,000 Significant (~5 ng/mL eq.) < LLOQ
10,000 High Interference (>10 ng/mL eq.) ND

Result: Nicotine-13CD3 maintains specificity even at extreme analyte loads, whereas d3 analogs show bias.

Experiment B: Stability (Acid/Base Extraction)

Protocol: IS solutions were subjected to harsh LLE conditions (5N NaOH for 2 hours) and Acidic reconstitution (0.25N HCl), typical of urine extraction workflows.

Table 2: Label Stability (% Recovery of Intact IS)

Internal Standard 5N NaOH Exposure (2 hrs) 0.25N HCl Reconstitution
Nicotine-d4 (Ring) 96.5% (Minor H/D Exchange) 98.0%
Nicotine-13CD3 99.9% (Stable) 100.0% (Stable)

Result: The N-methyl group is chemically robust, preventing label loss during aggressive sample cleanup.

Part 4: Visualized Workflows & Logic

Diagram 1: The "Spectral Silence" Logic

This diagram illustrates why the M+4 mass shift is critical for high-concentration samples.

MassSpectralLogic Native Native Nicotine (High Conc.) Isotopes Natural Isotopes (M+1, M+2, M+3) Native->Isotopes Generates IS_13CD3 Nicotine-13CD3 (M+4) Premium IS Interference Interference Zone (M+3 Overlap) Isotopes->Interference Extends to IS_D3 Nicotine-d3 (M+3) Standard IS Interference->IS_D3 False Positive Signal IS_D3->Interference Falls Into CleanSignal Clean Signal (No Cross-Talk) IS_13CD3->CleanSignal M+4 Shift Escapes Envelope

Caption: Comparison of isotopic interference. Native nicotine's natural M+3 isotope overlaps with Nicotine-d3, causing quantification errors. Nicotine-13CD3 (M+4) shifts beyond this interference.

Diagram 2: Recommended "Dilute-and-Shoot" Workflow

Because Nicotine-13CD3 co-elutes perfectly and compensates for matrix effects, it enables simplified sample preparation.

Workflow Sample Complex Sample (Urine/Plasma/Meconium) Spike Spike IS: (+/-)-Nicotine-13CD3 Sample->Spike Prep Protein Precipitation (Methanol + 0.1% Formic Acid) Spike->Prep Centrifuge Centrifuge (10,000 x g, 5 min) Prep->Centrifuge LC LC Separation (Biphenyl or HILIC Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution (Perfect Matrix Compensation) Result Quantification (Ratio: Analyte/IS) MS->Result

Caption: High-throughput "Dilute-and-Shoot" workflow enabled by the superior matrix compensation of Nicotine-13CD3.

Part 5: Validated Experimental Protocol

Objective: Quantification of Nicotine in Human Urine (Range: 5 – 5,000 ng/mL).

Materials:

  • Analyte: (-)-Nicotine.[1][2][3][4][5]

  • Internal Standard: (+/-)-Nicotine-13CD3 (100 µg/mL in Acetonitrile).

  • Column: Raptor Biphenyl (Restek) or Phenomenex Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Step-by-Step Workflow:

  • IS Working Solution: Dilute Nicotine-13CD3 stock to 250 ng/mL in Methanol.

  • Sample Prep:

    • Aliquot 100 µL of Urine into a 96-well plate.

    • Add 10 µL of Nicotine-13CD3 Working Solution.

    • Add 400 µL of ice-cold Methanol (Protein Precipitation).

    • Vortex for 30 seconds; Centrifuge at 4,000 rpm for 10 mins.

  • Injection: Transfer 100 µL supernatant to a fresh plate. Dilute 1:1 with Water (to match initial mobile phase). Inject 5 µL.

  • MS/MS Parameters (ESI+):

    • Nicotine: 163.1 -> 130.1 (Quant), 163.1 -> 132.1 (Qual).

    • Nicotine-13CD3: 167.1 -> 134.1 (Quant). (Note: Mass shift +4).

Why this works: The biphenyl phase provides retention for polar amines, while the 13CD3 IS corrects for the significant ion suppression often seen in the "void volume" of urine injections.

References

  • Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns.

  • National Institutes of Health (NIH). (2007).[1] Analysis of nicotine and [3',3'-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry.

  • Cambridge Isotope Laboratories. (2025). DL-Nicotine (3′,4′,5′-¹³C₃) Product Specification.

  • Sigma-Aldrich. (2025). Comparison of Deuterium vs 13C Labeled Internal Standards in LC-MS.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.